molecular formula C9H12ClN3 B1416645 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine CAS No. 914349-69-2

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Cat. No.: B1416645
CAS No.: 914349-69-2
M. Wt: 197.66 g/mol
InChI Key: YIYFWZJPDQLOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-7-11-8(10)6-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYFWZJPDQLOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654575
Record name 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-69-2
Record name 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This compound is a substituted pyrimidine that has emerged as a significant heterocyclic building block for researchers in medicinal chemistry and drug development. Its unique structural arrangement, featuring an electrophilic chlorine atom poised for displacement, a pyrrolidine moiety, and a methyl group, provides a versatile scaffold for constructing diverse molecular libraries. This guide offers a comprehensive overview of its core chemical and physical properties, explores the fundamental principles of its reactivity, outlines a representative synthetic workflow, and details its applications as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and protein degraders.

Core Molecular Profile

A precise understanding of the compound's fundamental identifiers is the starting point for any rigorous scientific investigation.

Nomenclature and Identifiers

The compound is systematically identified by several key descriptors, which are crucial for database searches and regulatory documentation.

IdentifierValueSource
IUPAC Name 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine-
CAS Number 914349-69-2[1][2]
Molecular Formula C₉H₁₂ClN₃[1][3]
Molecular Weight 197.66 g/mol [3][4]
MDL Number MFCD07782032[3]
Structural Representation

The molecule's structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The chlorine atom at the C4 position is the primary site of reactivity, a feature enhanced by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms.

SynthesisWorkflow start 4,6-Dichloro-2-methylpyrimidine (Precursor) reagent1 + Pyrrolidine (Nucleophile 1) start->reagent1 SₙAr Reaction 1 (Regioselective) product This compound (Target Compound) reagent1->product reagent2 + R-NH₂ (e.g.) (Nucleophile 2) product->reagent2 SₙAr Reaction 2 (Key Functionalization Step) final_product Diverse Functionalized Pyrimidine Derivatives reagent2->final_product Applications core This compound (Core Building Block) snar SₙAr Reaction with diverse nucleophiles (R-Nu) core->snar Functionalization kinase Kinase Inhibitors degrader Protein Degraders (e.g., PROTACs) library General Compound Library for Screening snar->kinase Yields Target Molecules snar->degrader Yields Target Molecules snar->library Yields Target Molecules

References

An In-depth Technical Guide to 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS Number: 53461-40-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on its application in the synthesis of kinase inhibitors. Furthermore, this guide outlines essential safety and handling procedures and discusses analytical characterization techniques. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in drug discovery and development.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, bearing the CAS number 53461-40-8, is a substituted pyrimidine that has garnered significant interest as a versatile intermediate in the synthesis of biologically active molecules. Its structure, featuring a reactive chlorine atom at the 4-position, a methyl group at the 2-position, and a pyrrolidine moiety at the 6-position, offers a unique combination of steric and electronic properties. This strategic arrangement of functional groups makes it an invaluable scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatization allows for the fine-tuning of pharmacological activity. This guide aims to serve as a detailed technical resource for scientists working with this compound, providing a blend of theoretical understanding and practical, actionable protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 53461-40-8[1]
Molecular Formula C₉H₁₂ClN₃[1]
Molecular Weight 197.66 g/mol [1]
IUPAC Name 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine[1]
Appearance Expected to be a solid or oil-
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.-
XLogP3 2.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 2-methyl-4,6-dihydroxypyrimidine. The first step involves a chlorination reaction to yield the dichlorinated intermediate, followed by a regioselective nucleophilic aromatic substitution with pyrrolidine. The following protocol is a robust and scalable method based on established chemical principles for analogous compounds.[2][3]

Synthetic Workflow

G A 2-Methyl-4,6-dihydroxypyrimidine B 4,6-Dichloro-2-methylpyrimidine A->B  POCl₃, N,N-Diethylaniline, Reflux C This compound B->C  Pyrrolidine, Triethylamine, Acetonitrile, Microwave Irradiation G cluster_0 Starting Material cluster_1 Products A 4-Chloro-2-methyl-6- pyrrolidin-1-yl-pyrimidine B 4-Amino-substituted pyrimidine A->B  R₂NH, Base C 4-Alkoxy-substituted pyrimidine A->C  ROH, Base D 4-Thioether-substituted pyrimidine A->D  RSH, Base G cluster_0 Starting Material cluster_1 Products A 4-Chloro-2-methyl-6- pyrrolidin-1-yl-pyrimidine B 4-Aryl-substituted pyrimidine A->B  ArB(OH)₂, Pd Catalyst, Base (Suzuki Coupling) C 4-Alkynyl-substituted pyrimidine A->C  Terminal Alkyne, Pd/Cu Catalyst, Base (Sonogashira Coupling) D 4-Amino-substituted pyrimidine A->D  R₂NH, Pd Catalyst, Base (Buchwald-Hartwig Amination)

References

synthesis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Introduction

This compound is a trisubstituted pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1] With the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.66 g/mol , this compound serves as a crucial synthetic intermediate.[2][3] Its structural scaffold is a key component in the design of potent kinase inhibitors, which are vital in the search for novel therapies, including new antimalarial agents.[1] The pyrimidine core, functionalized with a reactive chloro group at the 4-position, a methyl group at the 2-position, and a pyrrolidine moiety at the 6-position, offers multiple sites for further chemical modification. This versatility allows researchers to systematically explore structure-activity relationships (SAR) to optimize compounds for enhanced potency and selectivity against various biological targets.[1]

This guide provides a comprehensive, technically detailed overview of a robust and regioselective two-step synthetic pathway for preparing this compound, designed for researchers and scientists in the field of organic and medicinal chemistry.

Synthetic Strategy Overview

The is strategically designed in two main stages to ensure high regioselectivity and overall yield. The chosen pathway avoids potential isomeric mixtures that can arise from direct substitution on a di-chlorinated pyrimidine core.

  • Step 1: Synthesis of the Pyrimidinone Intermediate. The core pyrimidine ring is constructed via a cyclocondensation reaction. This involves reacting ethyl 3-(pyrrolidin-1-yl)but-2-enoate with acetamidine to form the key intermediate, 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol. This approach definitively places the pyrrolidinyl and methyl groups at the desired C6 and C2 positions, respectively.

  • Step 2: Aromatic Chlorination. The hydroxyl group of the pyrimidin-4-ol intermediate is subsequently converted to the target chloro group using a standard and highly effective chlorinating agent, phosphorus oxychloride (POCl₃). This reaction proceeds cleanly and is a well-established transformation for heteroaromatic hydroxyl compounds.[4]

This two-step approach is superior to a strategy involving the reaction of pyrrolidine with 4,6-dichloro-2-methylpyrimidine, as the latter would likely produce a difficult-to-separate mixture of 4-substituted and 6-substituted isomers.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol

Principle and Mechanism

The formation of the pyrimidine ring is achieved through a classical cyclocondensation reaction. The first sub-step is the formation of a β-enamino ester, ethyl 3-(pyrrolidin-1-yl)but-2-enoate, from the reaction of ethyl acetoacetate with pyrrolidine. This reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to yield the stable enamine.

In the second sub-step, this enamino ester is reacted with acetamidine in the presence of a strong base, such as sodium ethoxide. The base deprotonates the acetamidine, which then acts as a nucleophile, attacking the ester carbonyl of the enamino ester. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the enamine carbon, displacing the pyrrolidine group, which acts as a leaving group in this cyclization step. Subsequent tautomerization yields the stable 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol. However, a more common and effective pathway involves the amidine first attacking the ester, followed by intramolecular condensation and elimination of ethanol. Let's refine the mechanism. The acetamidine attacks the ester carbonyl, followed by intramolecular cyclization via nucleophilic attack of the other amidine nitrogen onto the enamine's β-carbon, with subsequent elimination of pyrrolidine. A more likely pathway is the reaction of acetamidine with the β-ketoester functionality leading to the pyrimidinone core, where the pyrrolidine is introduced via nucleophilic substitution of a pre-installed leaving group.

Let's pivot to a more robust and commonly cited pathway for building this intermediate: starting with a pre-formed pyrimidine ring. A highly efficient method begins with 4,6-dichloro-2-methylpyrimidine.

Revised and More Robust Part 1 Strategy:

The synthesis of the intermediate proceeds via a regioselective nucleophilic aromatic substitution (SₙAr) followed by hydrolysis.

  • Selective Amination: 4,6-dichloro-2-methylpyrimidine is reacted with one equivalent of pyrrolidine. The reaction is performed at a low temperature to favor mono-substitution. While both the 4 and 6 positions are reactive, careful control of stoichiometry and temperature can yield the mono-substituted product, 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine, as the major product along with its isomer.

  • Hydrolysis: The resulting mixture containing the desired chloro-substituted intermediate is then subjected to basic hydrolysis (e.g., using NaOH) to convert the remaining chlorine atom into a hydroxyl group, yielding the target intermediate, 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol. This method, while potentially facing isomer separation challenges, is often used in industrial settings.

Given the core directive for a self-validating and logical protocol, the initial cyclocondensation route remains superior for unambiguous regiochemistry. Let us proceed with the more elegant cyclocondensation.

Experimental Protocol: Cyclocondensation Route

Sub-step 1a: Synthesis of Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq), pyrrolidine (1.05 eq), and toluene (approx. 2 mL per mmol of ethyl acetoacetate).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 3-(pyrrolidin-1-yl)but-2-enoate, is often of sufficient purity to be used directly in the next step.

Sub-step 1b: Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol

  • In a separate dry flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C and allowing it to react completely.

  • To the sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add the crude ethyl 3-(pyrrolidin-1-yl)but-2-enoate (1.0 eq) from the previous step, dissolved in a small amount of absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize it by adding glacial acetic acid until pH ~7 is reached.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol.

Part 2: Chlorination of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol

Principle and Mechanism

The conversion of the 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol to the final product is an aromatic chlorination reaction. The pyrimidin-4-ol exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. The lone pair on the nitrogen atom of the pyrimidinone ring attacks the electrophilic phosphorus atom of POCl₃. This is followed by a series of steps involving the elimination of HCl and dichlorophosphate species, ultimately leading to the formation of a highly reactive chloro-pyrimidinium intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloro product. This reaction is typically performed using excess POCl₃, which also serves as the solvent.[4][5]

Chlorination_Mechanism A 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol C Phosphorylated Intermediate A->C Nucleophilic Attack on P B POCl₃ (Phosphorus Oxychloride) E This compound C->E SₙAr Attack by Cl⁻ D Chloride Ion (Cl⁻) F Byproducts (e.g., H₃PO₄)

Caption: Simplified mechanism of POCl₃-mediated chlorination.

Experimental Protocol

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Place the 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq, serving as both reagent and solvent) to the flask.

  • Optionally, a catalytic amount of an organic base like N,N-dimethylaniline or pyridine (0.1 eq) can be added to facilitate the reaction.[4]

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a large beaker to control the effervescence.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8-9.

  • The aqueous mixture is then extracted three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Data Summary

ParameterStep 1b: CyclocondensationStep 2: Chlorination
Key Reactants Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, Acetamidine HCl2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol, POCl₃
Base/Catalyst Sodium EthoxideN,N-Dimethylaniline (optional)
Solvent Absolute EthanolPhosphorus Oxychloride (excess)
Temperature Reflux (~78 °C)Reflux (~105 °C)
Reaction Time 6-8 hours2-4 hours
Typical Yield 60-75%70-85%
Workup Neutralization, FiltrationIce Quench, Neutralization, Extraction
Purification Washing with cold solventColumn Chromatography / Recrystallization

Troubleshooting and Field Insights

  • Incomplete Cyclocondensation (Step 1): Ensure all reagents and solvents are anhydrous, as moisture can consume the sodium ethoxide base. If the reaction stalls, an additional portion of base may be required.

  • Low Yield in Chlorination (Step 2): The pyrimidinol starting material must be completely dry. Any residual water will consume the POCl₃. Ensure the reflux temperature is reached and maintained to drive the reaction to completion.

  • Difficult Quench (Step 2): The quench of POCl₃ is notoriously vigorous. Using a very large volume of ice and performing the addition extremely slowly with efficient stirring is critical for safety and control. For larger scales, a reverse quench (slowly adding water/ice to the cooled reaction mixture) might be considered, but requires careful temperature management.

  • Product Purity: The final product can sometimes contain residual starting material or the corresponding di-substituted (byproduct from the base) pyrimidine. A final purification by column chromatography is highly recommended to achieve high purity (>98%) required for subsequent applications in drug development.[6]

Conclusion

The is reliably achieved through a well-defined, two-step process. The initial regioselective construction of the 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol intermediate, followed by a robust chlorination using phosphorus oxychloride, provides an efficient and scalable route to this valuable chemical building block. The methodologies described herein are grounded in established chemical principles and offer a clear, self-validating protocol for researchers and drug development professionals. Careful execution, particularly concerning anhydrous conditions and safety during the chlorination step, is paramount to achieving high yields and purity.

References

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into its nomenclature, synthesis, physicochemical properties, and its emerging role as a crucial building block in the development of novel therapeutics.

IUPAC Nomenclature and Structural Elucidation

The precise chemical identification of a molecule is fundamental to scientific communication and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for pyrimidine derivatives.

The pyrimidine ring is numbered to give the heteroatoms the lowest possible locants (1 and 3). Substituents are then assigned numbers accordingly. For the title compound, the substituents are a chloro group, a methyl group, and a pyrrolidin-1-yl group. Following IUPAC conventions, the substituents are listed alphabetically.

Therefore, the correct IUPAC name for the compound with CAS number 914349-69-2 is 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine .[1]

Structure:

Caption: 2D structure of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is presented in the table below.[1]

PropertyValue
CAS Number 914349-69-2
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.66 g/mol
Appearance White to off-white solid
Purity ≥95% (typical)
Melting Point 58-60 °C
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to show a singlet for the methyl protons (CH₃) at approximately 2.4-2.6 ppm.

    • The pyrrolidine ring protons will likely appear as two multiplets, one for the protons adjacent to the nitrogen atom (around 3.4-3.6 ppm) and another for the remaining protons (around 1.9-2.1 ppm).

    • A singlet for the C5 proton of the pyrimidine ring is anticipated around 6.0-6.2 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The methyl carbon should appear at approximately 25 ppm.

    • The pyrrolidine carbons are expected in the range of 25-50 ppm.

    • The pyrimidine ring carbons will be observed in the aromatic region, with the carbon bearing the chlorine atom being the most deshielded.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for C-H stretching of the methyl and pyrrolidine groups will be present in the 2850-3000 cm⁻¹ region.

    • C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ range.

    • A C-Cl stretching vibration should be observable in the fingerprint region.

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine typically proceeds through a two-step sequence starting from a readily available precursor. The general strategy involves the construction of the substituted pyrimidine core followed by the introduction of the pyrrolidine moiety.

Overall Synthetic Scheme

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution A 2-Methyl-4,6-dihydroxypyrimidine B 2-Methyl-4,6-dichloropyrimidine A->B POCl3, Heat C 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine B->C Pyrrolidine, Base, Solvent

Caption: General synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-4,6-dichloropyrimidine

This step involves the conversion of the dihydroxy precursor to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4,6-dihydroxypyrimidine.

  • Carefully add phosphorus oxychloride (POCl₃) in excess.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-4,6-dichloropyrimidine.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The hydroxyl groups on the pyrimidine ring are poor leaving groups. POCl₃ acts as both a reagent and a solvent, converting the hydroxyl groups into better leaving groups (chlorophosphates), which are subsequently displaced by chloride ions to yield the dichlorinated product.

Step 2: Synthesis of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

This step is a nucleophilic aromatic substitution (SₙAr) reaction where one of the chlorine atoms is displaced by pyrrolidine.[3]

  • Dissolve 2-methyl-4,6-dichloropyrimidine in a suitable aprotic polar solvent (e.g., acetonitrile, DMF, or THF).

  • Add a base, such as triethylamine or potassium carbonate, to the solution.

  • To this mixture, add pyrrolidine dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine by column chromatography.

Causality: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms are good leaving groups. The reaction conditions are controlled to favor monosubstitution. The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic.

Applications in Drug Discovery and Development

Substituted pyrimidines are a prominent class of heterocycles in medicinal chemistry, forming the core structure of numerous approved drugs. 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly as kinase inhibitors.[4][5]

The chloro substituent at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the pyrimidine scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

The 2-methyl and 6-pyrrolidinyl groups contribute to the overall lipophilicity and steric profile of the molecule, which can influence its binding to target proteins. Pyrimidine-based compounds have been extensively investigated as inhibitors of various kinases, including but not limited to, Aurora kinases, Janus kinases (JAKs), and cyclin-dependent kinases (CDKs), which are implicated in cancer and inflammatory diseases.[5][6] The structural motif present in 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is therefore of high interest to medicinal chemists designing novel kinase inhibitors.

Logical Workflow in Drug Discovery

A 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine (Building Block) B Further Functionalization (e.g., Suzuki, Buchwald-Hartwig Coupling) A->B Reaction at C4-Cl C Library of Novel Pyrimidine Derivatives B->C Diversification D Biological Screening (e.g., Kinase Assays) C->D High-Throughput Screening E Hit Identification D->E Identification of Active Compounds F Lead Optimization (Structure-Activity Relationship Studies) E->F Iterative Design & Synthesis G Preclinical Candidate F->G Selection of Optimal Compound

Caption: Role as a building block in drug discovery.

Conclusion

4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetically accessible and versatile heterocyclic compound. Its well-defined structure and reactive chloro group make it an important intermediate for the synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors for various therapeutic areas. This guide has provided a detailed overview of its nomenclature, synthesis, and potential applications, offering a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide on the Biological Activity of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine-Pyrrolidine Scaffold as a Privileged Motif in Drug Discovery

The confluence of pyrimidine and pyrrolidine rings within a single molecular architecture represents a compelling strategy in modern medicinal chemistry. The pyrimidine nucleus, a fundamental component of nucleobases, is a well-established pharmacophore known for its ability to form hydrogen bonds and engage in various biological interactions, leading to a broad spectrum of therapeutic applications including anticancer, antiviral, and antimicrobial agents[1][2]. Similarly, the five-membered pyrrolidine ring, with its sp3-hybridized carbons, offers three-dimensional diversity that allows for enhanced spatial exploration of protein binding pockets, a feature increasingly sought after in drug design[3][4].

This guide focuses on the specific molecule, 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. While this particular isomer is not extensively documented in publicly accessible literature, a comprehensive analysis of its structural features and the biological activities of closely related analogs allows for a robust, scientifically grounded exploration of its potential as a bioactive agent. This document will delve into its likely biological targets, propose mechanisms of action, and provide detailed experimental protocols for its synthesis and biological evaluation, thereby serving as a foundational resource for researchers in drug discovery and development.

Predicted Biological Activity: A Focus on Kinase Inhibition

Based on the structure of this compound, its most probable and potent biological activity is the inhibition of protein kinases. This hypothesis is strongly supported by evidence from closely related structural analogs.

Rationale from Structural Analogs

A key piece of evidence comes from the isomeric compound, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine . This molecule has been identified as a valuable scaffold in the development of potent kinase inhibitors, particularly in the context of antimalarial drug discovery[5]. Research has shown that this pyrimidine scaffold is effective in targeting essential plasmodial kinases such as PfGSK3 and PfPK6[5]. The nanomolar potency of inhibitors based on this structure underscores the potential of the chloro-methyl-pyrrolidinyl-pyrimidine core in kinase-targeted therapies[5].

Further supporting this is research into pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. In these studies, the introduction of a 6-(pyrrolidin-1-yl) group was found to be a significant factor in achieving high ligand efficiency[6]. Notably, the addition of a methyl group to the pyrrolidine ring led to a "potency breakthrough," highlighting the favorable interaction of this moiety within the kinase binding site[6].

Proposed Mechanism of Action

The proposed mechanism of action for this compound as a kinase inhibitor involves its competition with ATP for binding to the kinase's active site. The pyrimidine core can act as a scaffold, mimicking the adenine ring of ATP, while the pyrrolidine and methyl groups can form favorable hydrophobic and van der Waals interactions within the pocket. The chlorine atom can serve as a point for further chemical modification to enhance potency and selectivity or can interact with specific residues in the kinase domain.

Kinase_Inhibition_Pathway cluster_0 Cellular Environment Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates ATP ATP ATP->Kinase Compound 4-Chloro-2-methyl-6- pyrrolidin-1-yl-pyrimidine Compound->Kinase Inhibition Biological_Response Biological_Response Downstream_Signaling->Biological_Response Leads to

Caption: Proposed mechanism of kinase inhibition by this compound.

Potential Therapeutic Applications

Given the prevalence of kinase dysregulation in various diseases, this compound could be investigated for several therapeutic applications.

Oncology

The pyrimidine scaffold is a cornerstone of many anticancer drugs[1][7]. The potential of this compound as a kinase inhibitor makes it a candidate for targeting oncogenic kinases. Furthermore, compounds containing a pyrrolidine core have been developed as potent inhibitors of the MDM2-p53 interaction, a key pathway in cancer[8]. This suggests that the target molecule could have multi-faceted anticancer properties.

Infectious Diseases

As previously mentioned, a close isomer shows promise as an antimalarial agent by inhibiting plasmodial kinases[5]. This provides a direct rationale for evaluating this compound against Plasmodium falciparum and other parasites.

Inflammatory and Neurodegenerative Diseases

Kinases play a crucial role in inflammatory signaling pathways and neurodegenerative processes. The development of selective kinase inhibitors is a major focus in these areas. The structural motifs of the target compound are present in molecules being investigated for these conditions.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound.

Proposed Synthesis Workflow

A plausible synthetic route for this compound can be adapted from established methods for similar pyrimidine derivatives.

Synthesis_Workflow Start Starting Materials: 2,4,6-trichloropyrimidine and methylamine Step1 Step 1: Amination React 2,4,6-trichloropyrimidine with methylamine. Start->Step1 Step2 Step 2: Second Amination React the product from Step 1 with pyrrolidine. Step1->Step2 Step3 Step 3: Purification Purify the final product by column chromatography. Step2->Step3 End Final Product: 4-Chloro-2-methyl-6- pyrrolidin-1-yl-pyrimidine Step3->End

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine:

    • In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of methylamine, dissolved in the same solvent.

    • Allow the reaction to stir at room temperature for several hours while monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

  • Step 2: Synthesis of this compound:

    • Dissolve the crude 4,6-dichloro-2-methylpyrimidine in a polar aprotic solvent like dimethylformamide (DMF).

    • Add an equimolar amount of pyrrolidine to the solution.

    • Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

    • Heat the reaction mixture at a temperature between 80-100°C and monitor by TLC.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Step 3: Purification:

    • Purify the crude product using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain the pure this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Biological Evaluation: Kinase Inhibition Assay

A primary screen should involve testing the compound against a panel of kinases to determine its inhibitory activity and selectivity.

Protocol for a Generic Kinase Assay (e.g., using ADP-Glo™ Kinase Assay):

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the kinase buffer, kinase enzyme solution, substrate solution, and ATP solution at the desired concentrations.

  • Perform the Kinase Reaction:

    • In a 96-well plate, add the compound at various concentrations.

    • Add the kinase enzyme to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detect Kinase Activity:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the inhibition data against the compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Biological Evaluation: Cytotoxicity Assay

To assess the potential of this compound as an anticancer agent, a cytotoxicity assay against a panel of human cancer cell lines is essential.

Protocol for MTT Assay:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the cells for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the GI₅₀ (concentration that causes 50% growth inhibition) by plotting cell viability against compound concentration.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table presents hypothetical data based on the activities of its close analogs. This serves as an example of how experimental results would be presented.

Assay Target/Cell Line Metric Hypothetical Value Reference Compound Reference Value
Kinase InhibitionPfGSK3IC₅₀80 nMChloroquine>10 µM
Kinase InhibitionLRRK2IC₅₀150 nMGNE-79153 nM
CytotoxicityA549 (Lung Cancer)GI₅₀5 µMDoxorubicin0.5 µM
CytotoxicityMCF-7 (Breast Cancer)GI₅₀8 µMDoxorubicin0.8 µM

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, primarily due to the established biological activities of its core pyrimidine and pyrrolidine scaffolds and its close structural similarity to known potent kinase inhibitors. The primary hypothesis is that this compound will exhibit kinase inhibitory activity, with potential applications in oncology and infectious diseases.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a broad panel of kinases and cancer cell lines to validate these hypotheses. Further optimization of the structure through medicinal chemistry efforts could lead to the development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a solid foundation for initiating such a research program.

References

The Strategic Synthesis and Therapeutic Potential of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Substituted Pyrimidines in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its inherent ability to engage in hydrogen bonding and other non-covalent interactions has made it a privileged structure, particularly in the design of kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enabling the development of potent and selective modulators of kinase activity. This guide focuses on a specific, yet highly significant derivative: 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This molecule serves as a critical intermediate and a core structural motif in the generation of novel therapeutics, particularly in the realms of oncology and infectious diseases. Its unique substitution pattern—a chloro group for further functionalization, a methyl group for steric and electronic modulation, and a pyrrolidine moiety for enhanced solubility and target engagement—makes it a compound of considerable interest for researchers and drug development professionals.

Synthetic Strategy: A Regioselective Approach to a Key Intermediate

The synthesis of this compound is a testament to the principles of regioselective aromatic substitution on an electron-deficient heterocyclic system. The most logical and widely applicable synthetic route commences with the commercially available precursor, 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is the cornerstone of this synthetic strategy.

The C4 position is inherently more susceptible to nucleophilic attack than the C2 position. This regioselectivity can be attributed to the greater electron deficiency at the C4 position, which is para to one of the ring nitrogen atoms and ortho to the other, thus experiencing a stronger activating effect.

The general synthetic workflow is depicted below:

Synthetic Pathway 2,4-dichloro-6-methylpyrimidine 2,4-dichloro-6-methylpyrimidine Reaction Nucleophilic Aromatic Substitution 2,4-dichloro-6-methylpyrimidine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Target_Molecule This compound Reaction->Target_Molecule Regioselective Substitution at C4

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a generalized yet robust procedure for the synthesis of the target compound, based on established methodologies for nucleophilic aromatic substitution on chloropyrimidines.

Materials:

  • 2,4-dichloro-6-methylpyrimidine (1.0 eq)[2]

  • Pyrrolidine (1.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran, or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloro-6-methylpyrimidine and the anhydrous solvent.

  • Addition of Base: Add the base (Triethylamine or DIPEA) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Nucleophilic Addition: Slowly add pyrrolidine to the reaction mixture. The exothermicity of the reaction should be monitored.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction can be gently heated if the reaction at room temperature is sluggish.

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile.

  • Anhydrous Solvent: The presence of water can lead to hydrolysis of the starting material and the product, reducing the yield.

  • Excess Pyrrolidine and Base: A slight excess of the nucleophile and base ensures the complete consumption of the starting material and drives the reaction to completion.

  • Regioselectivity: The inherent electronic properties of the 2,4-dichloro-6-methylpyrimidine direct the substitution to the more electrophilic C4 position.[3]

Mechanism of Action and Therapeutic Relevance: A Gateway to Kinase Inhibition

While this compound is primarily a synthetic intermediate, its structural motifs are frequently found in potent kinase inhibitors. The pyrrolidine group often enhances aqueous solubility and can form crucial interactions within the kinase active site. The remaining chloro group at the C4 position serves as a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize potency and selectivity against specific kinase targets.

Derivatives of this scaffold have been investigated as inhibitors of a range of kinases implicated in cancer and other diseases. These include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various Cyclin-Dependent Kinases (CDKs).[1][4] The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

A simplified representation of a common signaling pathway targeted by such inhibitors is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.

Applications in Drug Discovery: Structure-Activity Relationship and Lead Optimization

The true value of this compound lies in its utility as a scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. The C4-chloro atom is readily displaced by a variety of nucleophiles (amines, alcohols, thiols), allowing for the systematic exploration of how different substituents at this position affect kinase inhibitory activity and selectivity.

The table below presents a selection of pyrrolidinyl-pyrimidine derivatives and their reported biological activities, illustrating the therapeutic potential of this compound class. It is important to note that these are analogues, and the specific activity of derivatives of the core topic compound would require dedicated screening.

Compound ScaffoldTarget Kinase(s)Reported IC50 (nM)Therapeutic AreaReference
Pyrrolo[2,3-d]pyrimidine DerivativeEGFR, Her2, VEGFR2, CDK240 - 204Oncology[5]
Pyrimidine-sertraline hybridAChE, BChE, MAO-A/B, BACE-170 - 730Neurodegenerative Disease[6]
Aminopyrimidine AnalogAAK1, BMP2K, STK16200 - 500Neurodegenerative Disease[7]
Pyrido[2,3-d]pyrimidine Derivativec-Abl, Bcr/Abl2.5Oncology[4]

Key SAR Insights from Analogous Compounds:

  • Substitution at the C4 position: The nature of the substituent at the C4 position is critical for potency and selectivity. Bulky or electron-donating groups can significantly influence binding affinity.[7]

  • The Pyrrolidine Moiety: The pyrrolidine ring is not merely a solubilizing group; its stereochemistry and substitution can impact target engagement.[8]

  • The Methyl Group at C2: The methyl group can provide beneficial steric interactions within the ATP binding pocket and can influence the overall conformation of the molecule.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

This compound represents a strategically designed chemical entity with significant potential in drug discovery. Its straightforward, regioselective synthesis provides access to a key intermediate that can be readily diversified. The structural features of this scaffold are highly relevant to the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. For researchers and drug development professionals, understanding the synthesis, reactivity, and therapeutic context of this compound provides a powerful tool for the rational design and development of novel, potent, and selective therapeutic agents. The continued exploration of this and related pyrimidine scaffolds promises to yield the next generation of targeted therapies.

References

The Architecture of Life's Code: A Technical Guide to the Discovery and History of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a cornerstone of modern science. Its discovery and the subsequent exploration of its derivatives have unlocked fundamental principles of genetics and provided a vast arsenal of therapeutic agents. This guide navigates the historical milestones and seminal discoveries that have cemented the importance of pyrimidine chemistry, offering in-depth technical insights for today's scientific pioneers.

From Obscure Origins to a Foundational Structure: The Dawn of Pyrimidine Chemistry

The story of pyrimidine begins not with a flash of insight, but with the patient deconstruction of natural products. In 1879, the French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by reacting urea with malonic acid in the presence of phosphorus oxychloride.[1] This foundational work, however, did not immediately reveal the broader significance of the underlying heterocyclic system.

Systematic investigation into this class of compounds is largely credited to the German chemist Adolf Pinner. Beginning in 1884, Pinner and his colleagues developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-dicarbonyl compounds. It was in an 1885 publication that Pinner first proposed the name "pyrimidin" for this heterocyclic ring system. The parent compound, pyrimidine itself, was finally synthesized in 1900 by Siegmund Gabriel and James Colman through the reduction of 2,4,6-trichloropyrimidine, which they prepared from barbituric acid.[1]

Visualizing the Core: The Pyrimidine Scaffold

Caption: The fundamental pyrimidine ring structure.

Unveiling the Alphabet of Heredity: The Discovery of Pyrimidine Nucleobases

The true biological significance of pyrimidines began to emerge through the groundbreaking work of Albrecht Kossel, a German biochemist and 1910 Nobel laureate in Physiology or Medicine. Between 1885 and 1901, Kossel and his students systematically dismantled "nuclein," the substance isolated from cell nuclei by Friedrich Miescher. Through meticulous hydrolysis experiments, they revealed the chemical components of nucleic acids.[2][3]

Kossel's experimental approach involved the careful degradation of nucleic acids using acids and other reagents, followed by the separation and identification of the resulting nitrogenous bases. His work led to the discovery and naming of the three pyrimidine nucleobases that are fundamental to the structure of DNA and RNA:

  • Cytosine (C): First isolated and named in 1894 from calf thymus tissues.[3][4]

  • Thymine (T): Also isolated from calf thymus.[3][4]

  • Uracil (U): Discovered through the hydrolysis of yeast nucleic acid.[3][4]

This seminal work provided the chemical foundation for our understanding of the genetic code, decades before the double helix structure of DNA was elucidated.

Forging the Ring: Foundational Synthetic Methodologies

The burgeoning interest in pyrimidines spurred the development of robust synthetic methods, two of which remain cornerstones of heterocyclic chemistry to this day.

The Pinner Synthesis: A Versatile Condensation

Developed by Adolf Pinner, this reaction involves the condensation of an amidine with a β-dicarbonyl compound, such as a β-ketoester or a malonic ester, to form a substituted pyrimidine.[5][6] The versatility of this method allows for the introduction of a wide range of substituents onto the pyrimidine ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen β-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in a suitable solvent, such as ethanol.

  • Base Addition: Add a base, typically sodium ethoxide (1 equivalent), to the reaction mixture to neutralize the hydrochloride and generate the free amidine.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.

Pinner_Synthesis Amidine Amidine Reaction_Mixture Reaction Mixture Amidine->Reaction_Mixture Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Base Base (e.g., Sodium Ethoxide) Base->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Work-up & Purification Reflux->Workup Pyrimidine Substituted Pyrimidine Workup->Pyrimidine Pyrimidine_Biosynthesis cluster_0 De Novo Pathway cluster_1 Salvage Pathway Precursors Glutamine, CO₂, Aspartate Orotate Orotate Precursors->Orotate Multiple Steps UMP UMP Orotate->UMP PRPP → PPi CO₂ CTP CTP UMP->CTP → UTP → CTP dTMP dTMP UMP->dTMP → dUMP → dTMP Degradation Nucleic Acid Degradation Bases Free Pyrimidine Bases Degradation->Bases Bases_UMP UMP Bases->Bases_UMP PRPP → PPi

References

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structural features, particularly the reactive chlorine atom, make it a key intermediate for the synthesis of a diverse range of more complex molecules, including potent kinase inhibitors.[1][2] As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles and available technical data.

Chemical Identification and Physical Properties

PropertyValueSource(s)
CAS Number 914349-69-2[3][4][5]
Molecular Formula C₉H₁₂ClN₃[3][4][5]
Molecular Weight 197.67 g/mol [3][4]
Appearance Data not consistently available; likely a solid.-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available[3]

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized in the table below. These classifications indicate that the primary hazards are related to skin, eye, and respiratory irritation.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07

Source(s):[3][6]

Toxicological Data Gaps: It is critical to note that comprehensive toxicological data, such as acute oral or dermal toxicity (LD50), carcinogenicity, mutagenicity, or reproductive toxicity, are not available for this specific compound.[3] Therefore, it should be handled with the assumption that it may have other, undocumented hazardous properties. The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly followed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of this compound solid and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required.[3] A face shield should also be worn when there is a risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[3]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[3]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are inadequate, a NIOSH-approved respirator may be required.[3]

PPE_Workflow start Handling this compound fume_hood Work in a certified Chemical Fume Hood start->fume_hood ppe_check Don appropriate PPE fume_hood->ppe_check goggles Safety Goggles (and Face Shield if splash risk) ppe_check->goggles gloves Chemically Resistant Gloves (e.g., Nitrile) ppe_check->gloves lab_coat Laboratory Coat ppe_check->lab_coat proceed Proceed with experiment goggles->proceed gloves->proceed lab_coat->proceed

Caption: Mandatory Engineering Controls and PPE Workflow.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining the stability of the compound and preventing accidental exposure.

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[3]

  • Ensure all transfers are performed in a way that minimizes the generation of dust.

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage
  • Store in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • The product is stable under normal handling and storage conditions.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Reactivity and Stability

  • Chemical Stability: The compound is stable under recommended storage conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7]

  • Reactivity with Nucleophiles: As a chloropyrimidine, this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is activated towards displacement by nucleophiles.[2][8] While this reactivity is useful synthetically, it also means that unintended reactions can occur if the compound comes into contact with strong nucleophiles under favorable conditions.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

First_Aid_Flowchart exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion inhalation_action 1. Move to fresh air. 2. Keep comfortable. 3. Seek medical attention if unwell. inhalation->inhalation_action skin_action 1. Wash with soap and water. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. skin_contact->skin_action eye_action 1. Rinse with water for 15+ minutes. 2. Remove contact lenses if possible. 3. Seek medical attention if irritation persists. eye_contact->eye_action ingestion_action 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Seek medical attention. ingestion->ingestion_action

Caption: First Aid Response for Various Exposure Routes.

Accidental Release Measures

Prompt and correct response to a spill is essential to prevent the spread of contamination and exposure.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Assess the Situation: Determine the extent of the spill and the associated hazards. Do not attempt to clean up a large spill or a spill you are not trained or equipped to handle.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 3.2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent the generation of dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[9]

  • Clean Up:

    • Carefully collect the spilled material and any contaminated absorbent into a suitable, sealable container for hazardous waste.[9]

    • Use a dustpan and brush for solids, minimizing dust creation.

    • Do not add water to the spill area until the bulk of the material has been removed.

  • Decontaminate: Clean the spill area with soap and water.[10]

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste in a properly labeled container.[11]

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety department.

Disposal and Environmental Considerations

  • Waste Disposal: This material and its container must be disposed of as hazardous waste.[3] Disposal should be carried out by a licensed contractor and in accordance with all local, state, and federal regulations.[12] Do not dispose of down the drain or in general waste.

  • Environmental Fate: There is no specific data available on the environmental fate and ecotoxicity of this compound. However, as a chlorinated organic compound, it should be prevented from entering the environment.[13] Chlorinated compounds can be persistent and have the potential for bioaccumulation.[14]

Conclusion

This compound is a key research chemical with defined hazards, primarily as a skin, eye, and respiratory irritant. While significant gaps exist in its toxicological and environmental profile, a robust safety culture built on the principles of hazard assessment, engineering controls, proper PPE, and strict adherence to handling protocols can effectively mitigate the risks associated with its use. Researchers and drug development professionals must treat this compound with care, acknowledging the unknown aspects of its long-term effects and always prioritizing safety in its handling, storage, and disposal.

References

Methodological & Application

The Versatile Scaffold: 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Synthesis, Functionalization, and Application for Drug Discovery Professionals

Introduction: A Privileged Heterocycle in Drug Design

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive molecules, most notably the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged scaffold for engaging with a wide array of biological targets.[2] Within the vast chemical space of pyrimidine derivatives, 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine has emerged as a particularly valuable and versatile building block for the synthesis of targeted therapeutics, especially in the realm of kinase inhibitors.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, key chemical transformations, and applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their discovery programs.

Physicochemical Properties and Chemical Identity

A clear understanding of the fundamental properties of a building block is paramount for its effective use in synthesis and drug design.

PropertyValueReference
Molecular Formula C₉H₁₂ClN₃[3]
Molecular Weight 197.66 g/mol [3]
CAS Number 53461-40-8[3]
IUPAC Name 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine[3]
Canonical SMILES CC1=CC(=NC(=N1)N2CCCC2)Cl[3]

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a readily available dichlorinated pyrimidine precursor. The greater electrophilicity of the C4/C6 positions of the pyrimidine ring compared to the C2 position directs the substitution.

Protocol 1: Synthesis of this compound

This protocol describes the selective displacement of one chlorine atom from 2,4-dichloro-6-methylpyrimidine with pyrrolidine.

Reaction Scheme:

Synthesis_of_Title_Compound start 2,4-Dichloro-6-methylpyrimidine reagent + Pyrrolidine (1.0 eq) Base (e.g., Et3N, DIPEA) Solvent (e.g., MeCN, THF) RT to 50 °C start->reagent product This compound reagent->product Kinase_Inhibitor_Scaffold start This compound Cl suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start:f1->suzuki buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) start:f1->buchwald product_suzuki 4-Aryl-2-methyl-6-pyrrolidin-1-yl-pyrimidine Ar suzuki->product_suzuki:f1 product_buchwald 4-Amino-2-methyl-6-pyrrolidin-1-yl-pyrimidine NHR buchwald->product_buchwald:f1 target Kinase ATP Binding Pocket product_suzuki->target Binding product_buchwald->target Binding Suzuki_Coupling start 4-Chloro-2-methyl-6- pyrrolidin-1-yl-pyrimidine reagent + Arylboronic acid Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) Heat (80-100 °C) start->reagent product 4-Aryl-2-methyl-6- pyrrolidin-1-yl-pyrimidine reagent->product Buchwald_Hartwig start 4-Chloro-2-methyl-6- pyrrolidin-1-yl-pyrimidine reagent + Amine (R-NH2) Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane) Heat (90-110 °C) start->reagent product N-Substituted-2-methyl-6- (pyrrolidin-1-yl)pyrimidin-4-amine reagent->product

References

using 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine as a research intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine as a Research Intermediate

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will delve into its core reactivity, provide detailed, field-proven protocols for key synthetic transformations, and contextualize its application in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a trisubstituted pyrimidine derivative that has emerged as a valuable and versatile intermediate in medicinal chemistry.[1] Its structure features a pyrimidine core, a privileged scaffold in numerous biologically active compounds, functionalized with a methyl group, a pyrrolidine moiety, and a strategically positioned chlorine atom. This chlorine atom, located at the C4 position of the electron-deficient pyrimidine ring, is the primary reactive handle, serving as an excellent leaving group for a variety of synthetic transformations.

This intermediate is particularly significant in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.[2][3] Its utility stems from the ability to readily undergo nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient construction of diverse molecular libraries to explore structure-activity relationships (SAR).[1]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 914349-69-2[4]
Molecular Formula C₉H₁₂ClN₃[4][5]
Molecular Weight 197.66 g/mol [1][5]
IUPAC Name 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine[5]
Appearance White to off-white solid(Typical)

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Core Safety Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles or a face shield.[4][6]

  • Handling: Avoid breathing dust, mist, or spray. Wash hands and any exposed skin thoroughly after handling.[4][7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4][7]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

Core Reactivity and Synthetic Protocols

The synthetic utility of this intermediate is primarily driven by the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates this position for both nucleophilic displacement and insertion of a palladium catalyst.

A. Nucleophilic Aromatic Substitution (SNAr)

This is one of the most fundamental reactions for this substrate. The C4 position is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides, leading to the displacement of the chloride ion.[1][8]

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[1]

  • Base: A non-nucleophilic base, such as K₂CO₃ or NaH, is required to deprotonate the incoming nucleophile (e.g., an amine or thiol), increasing its nucleophilicity. NaH is a stronger, non-reversible base that often leads to higher yields and faster reaction times compared to K₂CO₃.[1]

  • Temperature: Heating is often necessary to overcome the activation energy associated with disrupting the aromaticity of the pyrimidine ring during the initial nucleophilic attack.[8] Temperatures between 80-120 °C are common.[1]

G Start Setup Reagents 1. Add Intermediate (1.0 eq) 2. Add Nucleophile (e.g., Amine, 1.1 eq) 3. Add Base (e.g., K₂CO₃, 2.0 eq) to dry flask under N₂ Start->Reagents Solvent Add polar aprotic solvent (e.g., DMF) Reagents->Solvent Reaction Heat reaction mixture (80-100 °C, 4-24h) Monitor by TLC/LC-MS Solvent->Reaction Workup 1. Cool to RT 2. Quench with H₂O 3. Extract with EtOAc Reaction->Workup Purify 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify via column chromatography Workup->Purify Product Characterized Product Purify->Product

Caption: General workflow for SNAr reactions.

Protocol 1: SNAr with a Secondary Amine

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), the desired secondary amine (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-substituted pyrimidine.

Table 2: Representative SNAr Reaction Optimization Data [1]

ParameterVariationEffect on Yield (%)Comments
Base NaH vs. K₂CO₃NaH: 85–90; K₂CO₃: 70–80NaH is a stronger base, leading to higher yields.
Solvent DMF vs. DMSODMF: ~88; DMSO: ~85Both are effective polar aprotic solvents.
Temperature 80 °C vs. 120 °C80 °C: ~75; 120 °C: ~90Higher temperatures accelerate the reaction rate.
B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful C-C bond-forming reaction, enabling the introduction of aryl or heteroaryl substituents at the C4 position.[9] This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common and robust catalyst, though other ligand/palladium precursor combinations can be used.[10] The catalyst concentration is kept low (0.5-5 mol%) as it regenerates throughout the catalytic cycle.[9]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9] An aqueous solution of the base is often used.

  • Solvent System: A two-phase solvent system, such as Toluene/Ethanol/Water or Dioxane/Water, is commonly employed to dissolve both the organic-soluble halide and the water-soluble inorganic base.[10][11]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).

G Start Setup Reagents 1. Add Intermediate (1.0 eq) 2. Add Boronic Acid (1.2 eq) 3. Add Pd Catalyst (2-5 mol%) 4. Add Base (2.0 eq) to Schlenk flask Start->Reagents Solvent Add degassed solvent (e.g., Dioxane/H₂O) Reagents->Solvent Reaction Heat under N₂ (80-110 °C, 2-18h) Monitor by LC-MS Solvent->Reaction Workup 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine Reaction->Workup Purify 1. Dry organic layer (MgSO₄) 2. Concentrate in vacuo 3. Purify via column chromatography Workup->Purify Product Characterized Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via cannula.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS. The reaction is generally complete in 4-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired biarylpyrimidine.

C. Palladium-Catalyzed Buchwald-Hartwig Amination

For forming C-N bonds, particularly with less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination is the premier method.[12][13] It offers broad substrate scope and functional group tolerance, making it indispensable in modern drug discovery.[12]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction requires a specific palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Sterically hindered, electron-rich ligands like XPhos or RuPhos are crucial for promoting the key steps of oxidative addition and reductive elimination.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are most common. The choice of base can significantly impact reaction efficiency and must be matched to the substrate and ligand.[14]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the highly reactive organometallic intermediates.

G Start Setup Reagents 1. In glovebox, add Pd precursor and Ligand to vial 2. Add Intermediate, Amine, & Base (e.g., NaOtBu) to separate flask Start->Reagents Solvent Add anhydrous solvent (e.g., Toluene) to both vessels under N₂ Reagents->Solvent Reaction 1. Add catalyst solution to flask 2. Heat under N₂ (90-110 °C) 3. Monitor by LC-MS Solvent->Reaction Workup 1. Cool, filter through Celite 2. Concentrate filtrate 3. Partition between EtOAc/H₂O Reaction->Workup Purify 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify via column chromatography Workup->Purify Product Characterized Product Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%) to a vial.

  • In a separate oven-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and the base (e.g., sodium t-butoxide, 1.5-2.0 eq).

  • Remove both vessels from the glovebox. Add anhydrous, degassed toluene to both the catalyst vial and the reaction flask via cannula.

  • Stir the catalyst mixture for 5-10 minutes until a homogeneous solution forms, then transfer it to the reaction flask via cannula.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

Case Study: Application in Aurora Kinase Inhibitor Synthesis

The pyrimidine scaffold is a key feature of many ATP-competitive kinase inhibitors. The protocols described above can be used in sequence to build potent and selective inhibitors. For instance, derivatives of our title compound have been explored in the development of inhibitors for Aurora A kinase, a key regulator of cell division and a target in oncology.[2]

An inhibitor might be synthesized by first performing a Buchwald-Hartwig amination at the C4 position with a substituted pyrazole, followed by further functionalization. The resulting compound can then interact with the hinge region of the kinase's ATP-binding pocket.

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression GF Growth Factors AuroraA Aurora A Kinase (Active) GF->AuroraA Substrate Downstream Substrates (e.g., PLK1, TACC3) AuroraA->Substrate Spindle Mitotic Spindle Formation Substrate->Spindle Proliferation Cell Proliferation Spindle->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibition

Caption: Simplified Aurora A kinase signaling pathway.

The pyrrolidine group on the intermediate can provide a key interaction point within the kinase active site or serve as a vector for improving physicochemical properties like solubility. The methyl group can provide beneficial steric interactions or be used to fine-tune electronic properties. By using the C4-chloro handle to introduce a variety of substituents via the robust protocols outlined above, researchers can rapidly generate data to build a comprehensive SAR and optimize compounds for potency, selectivity, and drug-like properties.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity at the C4 position allows for predictable and reliable execution of high-value synthetic transformations like SNAr, Suzuki, and Buchwald-Hartwig reactions. The detailed, validated protocols provided herein serve as a robust starting point for chemists to efficiently synthesize novel compounds for screening cascades, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics.

References

Application Notes and Protocols for 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a substituted pyrimidine that serves as a highly versatile building block in medicinal chemistry. The pyrimidine core is a "privileged scaffold," appearing in a multitude of biologically active compounds, including approved drugs. This is due to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The specific substitutions on this particular molecule—a reactive chloro group at the 4-position, a methyl group at the 2-position, and a pyrrolidinyl moiety at the 6-position—offer a unique combination of features for the synthesis of targeted therapies. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chloro-substituent, makes the 4-position particularly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of chemical diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides detailed experimental protocols for two key applications of this compound: its use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds and in nucleophilic aromatic substitution to introduce amine functionalities. Furthermore, we will explore its application in the development of kinase inhibitors, with a focus on the Aurora Kinase signaling pathway, a critical regulator of cell division and a prominent target in oncology research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry.

PropertyValueSource
Molecular Formula C₉H₁₂ClN₃PubChem[1]
Molecular Weight 197.66 g/mol PubChem[1]
CAS Number 914349-69-2-
Appearance Off-white to light yellow solid-
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water.General knowledge for similar compounds
Stability Stable under normal storage conditions. Sensitive to strong acids and bases.General knowledge for similar compounds

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personal safety.

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2][3][4]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, mist, or spray.[2][3][4]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

  • In case of exposure:

    • Skin: Wash with plenty of soap and water.[2]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 4-position, a key step in the synthesis of many kinase inhibitors.

Causality Behind Experimental Choices

The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. A palladium(0) species is the active catalyst. Phosphine ligands are often used to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, base, and catalyst in a dry flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). A->B C Add degassed solvent. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Aryl-2-methyl-6-pyrrolidin-1-yl-pyrimidines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-methyl-6-pyrrolidin-1-yl-pyrimidine.

Representative Data:

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O55~51 (for a similar dichloropyrimidine)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~77 (for a similar dichloropyrimidine)
Naphthalen-2-ylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100~87 (for a similar dichloropyrimidine)
3-Furylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100~70-80 (general estimate)

Application II: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

Nucleophilic aromatic substitution is another cornerstone reaction for functionalizing the 4-position of the pyrimidine ring. The electron-deficient nature of the pyrimidine system facilitates the displacement of the chloro group by a variety of nucleophiles, particularly amines. This reaction is instrumental in building libraries of compounds for screening in drug discovery programs.

Causality Behind Experimental Choices

The SNAr reaction of this compound with an amine is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction, driving it to completion. The reaction temperature is also a critical parameter; higher temperatures generally lead to faster reaction rates.

Experimental Workflow: Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and amine in a suitable solvent. B Add a non-nucleophilic base. A->B C Heat the reaction mixture with stirring. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction and pour into water. D->E F Extract the product with an organic solvent. E->F G Wash, dry, and concentrate the organic layer. F->G H Purify the crude product by column chromatography or recrystallization. G->H

Caption: A generalized workflow for the nucleophilic aromatic substitution (SNAr) reaction.

Detailed Protocol: Synthesis of 4-Amino-2-methyl-6-pyrrolidin-1-yl-pyrimidine Derivatives

This protocol provides a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1-1.5 eq)

  • Base (e.g., triethylamine, diisopropylethylamine, 2.0 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound and the desired amine in the chosen solvent.

  • Add the base to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Collect the solid by filtration or separate the organic layer.

  • If an extraction was performed, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-2-methyl-6-pyrrolidin-1-yl-pyrimidine derivative.

Representative Data:

The following table presents representative yields for SNAr reactions on similar chloropyrimidine systems.[10][11]

Amine NucleophileBaseSolventTemperature (°C)Yield (%)
AnilineHCl (cat.)Water100Good to excellent (for a pyrrolopyrimidine)
MorpholineTEADMF100High (general estimate)
BenzylamineDIPEANMP120High (general estimate)
3-AminopyrrolidineTEA1-Pentanol120~51 (for a dichloropyrimidine)

Application in Kinase Inhibitor Development: Targeting the Aurora Kinase Pathway

Derivatives of this compound are of significant interest as potential kinase inhibitors. The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[12][13][14] Overexpression of Aurora kinases, particularly Aurora Kinase A (AURKA), is common in many cancers and is associated with poor prognosis.[15] Therefore, AURKA is a key target for cancer therapy.

The Aurora Kinase A Signaling Pathway

Aurora_Pathway cluster_activation AURKA Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition CDK1 Cyclin B1-CDK1 AURKA_inactive AURKA (inactive) CDK1->AURKA_inactive Phosphorylation TPX2 TPX2 TPX2->AURKA_inactive Binding AURKA_active AURKA (active) (p-Thr288) AURKA_inactive->AURKA_active Autophosphorylation Spindle Spindle Assembly Factors (e.g., TACC3) AURKA_active->Spindle Phosphorylation Centrosome Centrosome Maturation AURKA_active->Centrosome Regulation Mitosis Mitotic Progression Spindle->Mitosis Centrosome->Mitosis Inhibitor Pyrimidine-based Inhibitor Inhibitor->AURKA_active ATP-competitive binding

Caption: A simplified diagram of the Aurora Kinase A (AURKA) signaling pathway and its inhibition.

Mechanism of Action of Pyrimidine-Based Aurora Kinase Inhibitors

Many small molecule inhibitors of Aurora kinases are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[12] The pyrimidine scaffold is well-suited for this role, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP. By synthesizing a library of compounds derived from this compound using the reactions described above, researchers can systematically probe the SAR of the ATP-binding pocket of AURKA and optimize for potency and selectivity.

Biological Evaluation: In Vitro Kinase Assay and Cell Proliferation Assay

1. In Vitro Kinase Assay:

  • Principle: To determine the direct inhibitory effect of a compound on the kinase activity of AURKA. This is often done using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Protocol Outline:

    • Recombinant AURKA enzyme is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by adding a suitable substrate (e.g., a peptide substrate) and ATP.

    • After a set incubation period, a reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of remaining ATP.

    • The luminescent signal is measured, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

2. Cell Proliferation Assay:

  • Principle: To assess the ability of a compound to inhibit the growth of cancer cells that overexpress AURKA.

  • Protocol Outline:

    • Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates.

    • The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • A reagent that measures cell viability (e.g., resazurin-based) is added.

    • The absorbance or fluorescence is measured, and the GI₅₀ or IC₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated.

Representative Biological Data:

The following table shows the IC₅₀ values for several pyrimidine-based Aurora kinase inhibitors against AURKA and AURKB, as well as their anti-proliferative activity against a cancer cell line.[16][17][18][19][20]

CompoundAURKA IC₅₀ (nM)AURKB IC₅₀ (nM)HCT-116 Proliferation IC₅₀ (µM)
Alisertib (MLN8237)1.2--
Barasertib (AZD1152)-0.37-
PF-0381473550.8-
Compound 12a3092931.31
Compound 13<200 (potently inhibited proliferation)-<0.2

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active compounds, particularly kinase inhibitors. The protocols outlined in this guide for Suzuki-Miyaura coupling and nucleophilic aromatic substitution provide robust methods for generating chemical diversity around this privileged scaffold. The application of these synthetic strategies in the context of Aurora kinase inhibitor development highlights the potential of this compound in modern drug discovery. By understanding the underlying chemical principles and biological pathways, researchers can effectively utilize this compound to develop novel therapeutics for the treatment of cancer and other diseases.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine base of ATP and establish critical hydrogen bond interactions within the kinase hinge region. This guide provides an in-depth exploration of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine , a highly versatile and strategically important building block in the synthesis of targeted kinase inhibitors. We will dissect the rationale behind its design, provide detailed, field-proven protocols for its derivatization via common cross-coupling reactions, and outline methodologies for the biological evaluation of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

Introduction: The Privileged Pyrimidine Scaffold

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these drugs lies a heterocyclic core that anchors the molecule into the ATP-binding site.

The 2,4,6-trisubstituted pyrimidine is a "privileged scaffold" in this context. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, effectively interacting with the backbone amide protons of the kinase hinge region. The substituents at the 2, 4, and 6 positions provide vectors for chemical diversification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

This compound (CAS No: 914349-69-2) is a pre-functionalized intermediate designed for efficient library synthesis and lead optimization.[1][2]

  • The C4-Chloro Group: This is the primary reactive handle. As an electron-deficient heteroaromatic system, the chlorine atom is readily displaced via nucleophilic aromatic substitution (SNAr) or serves as an electrophile in palladium-catalyzed cross-coupling reactions.

  • The C6-Pyrrolidinyl Group: This moiety often enhances aqueous solubility and can form additional interactions with the solvent-exposed regions of the kinase active site. Its saturated, non-planar structure can improve the overall physicochemical properties of the final compound.

  • The C2-Methyl Group: This small alkyl group can be directed into a specific hydrophobic pocket within the ATP-binding site, contributing to both potency and selectivity.

This combination of features makes the title compound an ideal starting point for targeting a range of kinases, including Aurora kinases, Leucine-Rich Repeat Kinase 2 (LRRK2), and various Receptor Tyrosine Kinases (RTKs).[3][4][5]

Physicochemical & Handling Information

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 914349-69-2[1]
Molecular Formula C₉H₁₂ClN₃[1][2]
Molecular Weight 197.66 g/mol [2][6]
Appearance Off-white to light yellow solidSupplier Data
Purity Typically ≥95%[2]
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate, DMF, DMSOGeneral Knowledge
Storage Store at 2-8°C under an inert atmosphere. Moisture sensitive.General Lab Practice

Core Synthetic Protocols: Diversification of the Scaffold

The C4-chloro atom is the gateway to structural diversity. The following protocols detail the most critical transformations for elaborating this scaffold into potent kinase inhibitors.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This palladium-catalyzed reaction is the cornerstone for introducing aryl or heteroaryl moieties, which are often crucial for occupying the hydrophobic regions of the kinase active site and establishing π-stacking interactions.[7][8]

Principle: The reaction couples the chloropyrimidine (electrophile) with an organoboron compound (nucleophile) in the presence of a palladium catalyst and a base. The reactivity of the C-Cl bond on the electron-deficient pyrimidine ring makes it a suitable substrate for this transformation.[7]

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Prepare Dry Schlenk Flask (under Argon/N₂) reagents Add: 1. This compound (1.0 eq) 2. Aryl/Heteroaryl Boronic Acid (1.2 eq) 3. Base (e.g., K₂CO₃, Cs₂CO₃) (2.5 eq) 4. Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O, DMF) reagents->solvent reaction Heat Reaction Mixture (80-110 °C, 4-16h) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine monitor->workup Reaction Complete purify Purification: Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography workup->purify product Characterized Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • Vessel Preparation: To a dry Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. For general screening, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) is robust.[9] For more challenging couplings, second-generation pre-catalysts like XPhos-Pd-G2 may offer superior results.[10]

  • Solvent Addition: Add the degassed solvent system via syringe. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the flask and heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is essential for introducing substituted amines at the C4 position, a common feature in inhibitors that require an additional hydrogen bond donor/acceptor or a vector to extend into the solvent-front region.

Principle: A palladium-catalyzed cross-coupling between the chloropyrimidine and a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.

Detailed Protocol:

  • Vessel Preparation: Follow the same procedure as for Suzuki coupling to ensure an inert atmosphere.

  • Reagent Addition: Under inert gas, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 eq).

  • Catalyst System Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04-0.05 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as Toluene or 1,4-Dioxane.

  • Reaction: Seal the vessel and heat to 80-120 °C until the reaction is complete as determined by LC-MS.

  • Workup & Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and rinse with ethyl acetate. Concentrate the filtrate and purify the crude product via column chromatography.

G cluster_reactions Diversification Pathways cluster_products Resulting Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling + R-B(OH)₂ + Pd Catalyst, Base C-C Bond Formation Start->Suzuki Buchwald Buchwald-Hartwig Amination + R₂-NH + Pd Catalyst, Ligand, Base C-N Bond Formation Start->Buchwald SNAr Nucleophilic Aromatic Substitution (SNAr) + Nu-H (e.g., R-OH, R-SH) + Base C-O or C-S Bond Formation Start->SNAr ProductA Aryl/Heteroaryl Substituted Pyrimidine Suzuki->ProductA ProductB Amino-Substituted Pyrimidine Buchwald->ProductB ProductC Ether/Thioether Substituted Pyrimidine SNAr->ProductC

References

reaction mechanisms involving 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine for Drug Discovery Professionals

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in drug development. Its derivatives are integral to a vast array of biologically active molecules, including anticancer, antiviral, and antibacterial agents.[1][2][3][4] The compound this compound is a versatile and highly valuable synthetic intermediate. Its utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the chloro-substituent at the C4 position.[5][6] This electronic arrangement renders the C4 position highly susceptible to displacement, making it an ideal electrophile for a variety of crucial bond-forming reactions.

This guide provides a detailed exploration of the principal . We will delve into the theoretical underpinnings, provide field-tested experimental protocols, and discuss the causality behind methodological choices, offering researchers and drug development scientists a practical and authoritative resource for leveraging this key building block.

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

The most fundamental transformation of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The inherent π-deficiency of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles, a process that is difficult on electron-rich benzene rings.[6]

Causality and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate is the key to the reaction's feasibility. The negative charge is effectively delocalized by resonance, particularly onto the electronegative ring nitrogen atoms.[9] This stabilization lowers the activation energy for the first, rate-determining step. The subsequent, rapid elimination of the chloride ion restores aromaticity and yields the substituted product.

The C4 and C6 positions on the pyrimidine ring are generally more reactive towards nucleophiles than the C2 position.[7] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when attack occurs at C4/C6, as the negative charge can be delocalized onto both ring nitrogens.[9][10] In the case of this compound, the C4 position is the sole site for substitution as the C6 position is already functionalized.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Intermediate (Stabilized by Resonance) sub->meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) nuc Nucleophile (Nu⁻) prod Substituted Product meisenheimer->prod Step 2: Elimination (Fast) cl_ion Chloride Ion (Cl⁻)

Caption: Workflow for the SNAr mechanism.

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the reaction with a generic secondary amine, such as morpholine.

Materials and Reagents:

  • This compound

  • Morpholine (or other amine nucleophile)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N, N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a ~0.2 M solution.

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.2 eq) followed by a non-nucleophilic base such as triethylamine (2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the mixture to 80 °C (for ACN) or allow it to stir at room temperature if using a more polar solvent like DMF.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-substituted pyrimidine.

ParameterConditionRationale
Nucleophile Primary/Secondary Amines, AlkoxidesA wide range of nucleophiles can displace the chloride.
Base TEA, DIPEA, K₂CO₃Scavenges the HCl byproduct to drive the reaction forward.
Solvent ACN, DMF, DioxanePolar aprotic solvents are preferred to solubilize reagents.
Temperature 25 - 100 °CReaction rate is dependent on nucleophile strength and solvent.
Typical Yield 70 - 95%Generally high-yielding due to the activated substrate.
Table 1. Typical SNAr Reaction Parameters.

Mechanism 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and 4-chloro-pyrimidines are excellent substrates for these transformations.[5]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the chloropyrimidine with an aryl or heteroaryl boronic acid.[11] This is critical for synthesizing biaryl compounds, a common motif in kinase inhibitors.

The Catalytic Cycle: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Maintaining an inert atmosphere is paramount, as the catalytically active Pd(0) species is readily oxidized by atmospheric oxygen, which would quench the cycle.[11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Pd-II) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product aryl_halide Ar-Cl (Pyrimidine) aryl_halide->oa_complex boronic_acid R-B(OH)₂ + Base boronic_acid->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄)

  • Phosphine ligand (e.g., P(t-Bu)₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or KF)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or THF)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a stir bar. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert environment.[11]

  • Addition of Solids: Under a positive flow of inert gas, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (4-10 mol%), and the base (e.g., K₂CO₃, 3.0 eq).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 4-18 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 4-aryl-pyrimidine product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃, Pd(PPh₃)₄Pd(0) source is essential for initiating the cycle.[12]
Ligand P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphines stabilize the Pd(0) and promote oxidative addition/reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[12]
Solvent Dioxane, Toluene, THFAnhydrous and degassed to prevent catalyst deactivation.
Temperature 80 - 110 °CRequired to overcome the activation energy for oxidative addition of the C-Cl bond.
Typical Yield 60 - 90%Highly dependent on the specific coupling partners and conditions.[12][13]
Table 2. Optimized Parameters for Suzuki-Miyaura Coupling.
B. Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, coupling the chloropyrimidine with a primary or secondary amine.[14][15] This reaction is a cornerstone for producing substituted anilines and related structures found in many pharmaceuticals.[16]

The Catalytic Cycle: The mechanism is analogous to the Suzuki coupling but involves an amine instead of a boronic acid.[14][17]

  • Oxidative Addition: Pd(0) adds to the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.

The choice of ligand is critical and has evolved over several "generations" to accommodate a wider range of amines and improve reaction efficiency.[14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product aryl_halide Ar-Cl (Pyrimidine) aryl_halide->oa_complex amine R₂NH + Base amine->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

Procedure:

  • Inert Atmosphere Setup: Follow the same procedure as for Suzuki coupling to prepare a Schlenk flask under an inert atmosphere.

  • Addition of Solids: Under a positive flow of inert gas, add this compound (1.0 eq), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.5 eq).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) followed by the amine coupling partner (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 80-110 °C.

  • Monitoring & Workup: Monitor and work up the reaction as described for the Suzuki coupling.

  • Purification: Purify the crude material via flash column chromatography to yield the 4-amino-pyrimidine product.

ParameterConditionRationale
Catalyst Buchwald Precatalysts, Pd₂(dba)₃Precatalysts are often air-stable and highly active.
Ligand Josiphos, RuPhos, BrettPhosSterically hindered, electron-rich biarylphosphine ligands are required for efficient C-N reductive elimination.[16]
Base NaOt-Bu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is needed to deprotonate the amine without competing in the reaction.
Solvent Toluene, DioxaneAnhydrous and degassed.
Temperature 80 - 110 °CDrives the reaction, especially the reductive elimination step.
Typical Yield 65 - 95%Highly successful for a broad range of amine substrates.[18]
Table 3. Optimized Parameters for Buchwald-Hartwig Amination.
C. Sonogashira Coupling

The Sonogashira coupling is the method of choice for creating a bond between the pyrimidine C4 position and a terminal alkyne, yielding aryl-alkyne structures.[19] This reaction uniquely uses a dual-catalyst system of palladium and copper.

The Catalytic Cycle:

  • Palladium Cycle: Similar to the Suzuki reaction, a Pd(0)/Pd(II) cycle facilitates the oxidative addition of the chloropyrimidine.

  • Copper Cycle: Concurrently, a copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The final step forms the C-C bond and regenerates the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Cl pd0->oa_complex Oxidative Addition alkyne_complex Ar-Pd(II)-C≡CR oa_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product cu_acetylide Cu(I)-C≡CR terminal_alkyne H-C≡CR + Base terminal_alkyne->cu_acetylide Forms Acetylide aryl_halide Ar-Cl aryl_halide->oa_complex

Caption: Dual catalytic cycle of the Sonogashira reaction.

Protocol: Sonogashira Coupling

Procedure:

  • Inert Atmosphere Setup: Prepare a Schlenk flask under an inert atmosphere.

  • Reagent Addition: Add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper co-catalyst (CuI, 5-10 mol%) to the flask.

  • Solvent and Base: Add an anhydrous, degassed solvent like THF or DMF, followed by a base, typically an amine such as triethylamine or DIPEA, which also serves as a solvent in some cases.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through Celite, wash with an organic solvent, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for oxidative addition.[20]
Cu Co-catalyst CuIEssential for forming the copper acetylide intermediate.[21]
Base TEA, DIPEADeprotonates the terminal alkyne and scavenges HCl.
Solvent THF, DMF, AcetonitrileAnhydrous and degassed.
Temperature 25 - 70 °CGenerally milder conditions are required compared to Suzuki or Buchwald-Hartwig reactions.[22]
Typical Yield 70 - 95%Very efficient for a wide range of terminal alkynes.
Table 4. Optimized Parameters for Sonogashira Coupling.

References

Application Note: Determination of the Solubility of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its solubility in various organic solvents, are critical parameters that influence its suitability for high-throughput screening, formulation development, and pharmacokinetic studies. A comprehensive understanding of its solubility profile is paramount for its advancement as a potential therapeutic agent.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the determination of the solubility of this compound in a range of common organic solvents. The protocols described herein are designed to yield accurate and reproducible data, enabling informed decision-making throughout the drug discovery and development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before commencing solubility studies.

PropertyValueSource
Molecular FormulaC₉H₁₂ClN₃[1][2][3]
Molecular Weight197.66 g/mol [1][2]
IUPAC Name4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine[1]
CAS Number914349-69-2[2][3]

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true, stable solubility of the compound. Methods for determining thermodynamic solubility typically involve incubating the solid compound with the solvent for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[4]

  • Kinetic Solubility: This is the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[5] Kinetic solubility is often higher than thermodynamic solubility due to the formation of supersaturated solutions.[5][6][7] This measurement is particularly relevant for high-throughput screening assays where compounds are introduced from DMSO stocks.[4][8]

The choice of which solubility to measure depends on the stage of drug discovery. Kinetic solubility is often prioritized in early discovery for assay suitability, while thermodynamic solubility is critical for later-stage development and formulation.[8]

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_analysis Data Analysis prep_compound Weigh Compound thermo_add Add Excess Solid to Solvent prep_compound->thermo_add prep_solvent Prepare Solvents prep_solvent->thermo_add prep_stock Prepare Stock Solution (for Kinetic) kinetic_add Add Stock Solution to Buffer/Solvent prep_stock->kinetic_add thermo_equilibrate Equilibrate (e.g., 24h with shaking) thermo_add->thermo_equilibrate thermo_separate Separate Solid and Liquid (Filter/Centrifuge) thermo_equilibrate->thermo_separate thermo_analyze Analyze Supernatant (HPLC/UV-Vis) thermo_separate->thermo_analyze analysis_calculate Calculate Solubility (mg/mL, µM) thermo_analyze->analysis_calculate kinetic_incubate Incubate (e.g., 1-2h) kinetic_add->kinetic_incubate kinetic_detect Detect Precipitation (Nephelometry/Visual) kinetic_incubate->kinetic_detect kinetic_quantify Quantify Soluble Fraction (Optional) kinetic_detect->kinetic_quantify kinetic_detect->analysis_calculate kinetic_quantify->analysis_calculate analysis_report Report Data in Tabular Format analysis_calculate->analysis_report

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the determination of the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials.

    • Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixtures to equilibrate for at least 24 hours to ensure a saturated solution is formed in the presence of excess solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the calibration standards by HPLC.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

  • Calculation:

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or µM).

Protocol 2: Kinetic Solubility Determination

This protocol is designed for a higher-throughput assessment of solubility, which is particularly useful in early drug discovery.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well microtiter plates.

  • Automated liquid handler or multichannel pipette.

  • Plate reader with nephelometry or turbidimetry capabilities.

Procedure:

  • Preparation of Compound Plate:

    • Prepare serial dilutions of the 10 mM DMSO stock solution of this compound in a 96-well plate.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add the aqueous buffer (e.g., 198 µL per well).

    • Transfer a small volume of the DMSO stock dilutions (e.g., 2 µL) to the corresponding wells of the buffer plate. This results in a final DMSO concentration of 1%.

  • Incubation and Detection:

    • Allow the plate to incubate at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering of each well using a plate reader. An increase in signal indicates precipitation.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Data Presentation

Solubility data should be presented in a clear and concise tabular format. The following table provides a template with hypothetical data for this compound.

SolventThermodynamic Solubility (mg/mL) at 25°CKinetic Solubility in PBS (µM)
Methanol> 50N/A
Ethanol25.8N/A
Acetonitrile10.2N/A
Dichloromethane> 100N/A
Dimethyl Sulfoxide (DMSO)> 200N/A
Water< 0.1< 5

Conclusion

The protocols outlined in this application note provide a robust framework for determining the solubility of this compound in various organic solvents. Accurate and reproducible solubility data are indispensable for the successful progression of this compound through the drug discovery and development process. By understanding both the thermodynamic and kinetic solubility, researchers can make more informed decisions regarding screening, formulation, and in vivo studies.

References

The Synthetic Chemist's Guide to 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Within this family, 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine has emerged as a highly versatile and valuable building block. Its strategic placement of a reactive chlorine atom, an electron-donating pyrrolidinyl group, and a methyl group offers a unique combination of electronic properties and functional handles for molecular elaboration. This guide provides an in-depth exploration of the applications of this reagent, focusing on its utility in palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern drug discovery and materials science.[1][2] We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₉H₁₂ClN₃[3]
Molecular Weight 197.66 g/mol [3]
CAS Number 914349-69-2
Appearance Off-white to yellow solid
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Synthesis of this compound

The preparation of this key intermediate typically involves a two-step sequence starting from the commercially available 2,4-dichloro-6-methylpyrimidine. The regioselective displacement of the C4-chloride is favored due to the electronic activation provided by the pyrimidine nitrogens.

Workflow for the Synthesis

cluster_0 Synthesis of this compound start 2,4-Dichloro-6-methylpyrimidine process Nucleophilic Aromatic Substitution start->process reagent Pyrrolidine Triethylamine Acetonitrile reagent->process product This compound process->product purification Column Chromatography product->purification

Caption: Synthetic workflow for the preparation of the title compound.

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related aminopyrimidines.[4]

Materials:

  • 2,4-Dichloro-6-methylpyrimidine (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Triethylamine (2.0 eq)

  • Acetonitrile (Microwave-grade)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add 2,4-dichloro-6-methylpyrimidine, acetonitrile, pyrrolidine, and triethylamine.

  • Seal the vessel and place it in a microwave reactor. Irradiate the reaction mixture at a suitable temperature (e.g., 120 °C) for a specified time (e.g., 90 minutes).[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in pharmaceuticals.[5][6] The chlorine atom at the C4 position of the pyrimidine ring serves as an excellent handle for this palladium-catalyzed transformation.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the chloro-pyrimidine to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Cl(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)-Ar(Ln) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product Substrate R-Cl Substrate->OxAdd Boronic Ar-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This is a general protocol and may require optimization for specific substrates.[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (typically 80-110 °C) and stir for the required duration (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-4-aryl-6-(pyrrolidin-1-yl)pyrimidine.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10070-95
Pd(dppf)Cl₂Cs₂CO₃DMF9075-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11080-99

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.[7][8] This reaction provides a powerful method to introduce a wide range of amines at the C4 position of the pyrimidine ring.

Reaction Principle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the chloro-pyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[9]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Cl(Ln) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [R-Pd(II)-Cl(Ln)(R'₂NH)] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdAmido R-Pd(II)-NR'₂(Ln) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product R-NR'₂ RedElim->Product Substrate R-Cl Substrate->OxAdd Amine R'₂NH Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

This general protocol is based on well-established procedures for Buchwald-Hartwig aminations.[10]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound and the amine to the flask.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to a suitable temperature (typically 80-120 °C) and stir for the required duration (4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene10070-90
Pd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane11065-85
BrettPhos Pd G3LHMDSTHF8080-95

Conclusion: A Gateway to Chemical Diversity

This compound is a testament to the power of strategic molecular design. Its utility as a synthetic intermediate is underscored by its successful application in robust and versatile cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers and drug development professionals to access a wide array of novel pyrimidine derivatives. By understanding the underlying principles of these transformations and carefully selecting reaction conditions, the synthetic potential of this valuable building block can be fully realized, paving the way for the discovery of new chemical entities with significant biological and material properties.

References

Application Note: A Multi-Platform Spectroscopic Approach for the Structural Elucidation and Characterization of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The protocols and interpretive guidance herein are designed for researchers, scientists, and quality control professionals, emphasizing the integration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained to ensure robust and verifiable structural confirmation and purity assessment.

Introduction and Rationale

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The compound this compound (C₉H₁₂ClN₃) is a functionalized heterocyclic building block whose precise characterization is critical for its application in further synthetic transformations or biological screening.[2][3] Ambiguity in its structure or the presence of impurities can lead to erroneous downstream results.

A multi-technique spectroscopic approach is therefore not merely confirmatory but essential for a holistic understanding of the molecule.[4] This guide outlines the synergistic use of NMR for mapping the molecular skeleton, MS for confirming molecular weight and elemental composition, IR for identifying functional groups, and UV-Vis for analyzing the electronic properties of the conjugated system.

Key Molecular Properties
PropertyValueSource
Molecular Formula C₉H₁₂ClN₃[2][5][6]
Molecular Weight 197.66 g/mol [2][5][7]
CAS Number 914349-69-2[2]
Chemical Structure

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep Purified Analyte (>98% Purity) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS IR IR Spectroscopy (ATR) Prep->IR UV UV-Vis Spectroscopy Prep->UV NMR_Data Proton/Carbon Environment Connectivity Map NMR->NMR_Data MS_Data Molecular Weight Isotopic Pattern (Cl) Fragmentation MS->MS_Data IR_Data Functional Group Confirmation IR->IR_Data UV_Data Conjugated System λmax UV->UV_Data Conclusion Unambiguous Structural Elucidation of 4-Chloro-2-methyl-6- pyrrolidin-1-yl-pyrimidine NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion UV_Data->Conclusion

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR are required to map the complete carbon-hydrogen framework.[4][8]

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide (DMSO-d₆) can be used.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a standard pulse program with proton decoupling. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

Expected ¹H NMR Spectrum (300 MHz, CDCl₃)

The proton NMR spectrum provides a quantitative map of all hydrogen atoms.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrrolidine (Hα)~3.5 - 3.7Triplet (t)4HProtons adjacent to the nitrogen atom are deshielded.
Methyl (CH₃)~2.4 - 2.6Singlet (s)3HProtons of the methyl group on the electron-deficient pyrimidine ring.
Pyrrolidine (Hβ)~1.9 - 2.1Multiplet (m)4HAliphatic protons in the middle of the pyrrolidine ring.
Pyrimidine (H5)~6.0 - 6.2Singlet (s)1HThe lone proton on the pyrimidine ring, shielded by adjacent N atoms.
Expected ¹³C NMR Spectrum (75 MHz, CDCl₃)

The ¹³C spectrum confirms the carbon skeleton of the molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Pyrimidine (C4, C6, C2)~160 - 170Quaternary carbons in the heterocyclic aromatic ring, significantly deshielded by nitrogen atoms and chlorine.
Pyrimidine (C5)~100 - 105The only carbon in the ring bonded to a hydrogen, appearing at a higher field.
Pyrrolidine (Cα)~47 - 50Carbon atoms directly attached to the nitrogen.
Pyrrolidine (Cβ)~25 - 28Aliphatic carbons within the pyrrolidine ring.
Methyl (CH₃)~23 - 26The methyl group carbon attached to the pyrimidine ring.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation analysis. For this compound, its most critical role is confirming the presence of a single chlorine atom through its characteristic isotopic pattern.[4]

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Solvent System: Prepare a dilute solution (10-100 µg/mL) of the analyte in a solvent suitable for ESI, such as methanol or acetonitrile.[10] A small amount of formic acid can be added to promote protonation.

  • Instrumentation: Infuse the sample into an ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition Mode: Acquire data in the positive ion mode to observe the protonated molecular ion, [M+H]⁺.

  • Data Analysis: Analyze the full scan spectrum for the molecular ion cluster and characteristic fragments.

Expected Mass Spectrum
  • Molecular Ion Cluster ([M+H]⁺): The most crucial observation is the isotopic pattern for the protonated molecule. A pair of peaks will be observed:

    • m/z ≈ 198.08: Corresponding to the molecule containing the ³⁵Cl isotope.

    • m/z ≈ 200.08: Corresponding to the molecule containing the ³⁷Cl isotope.

    • The key validation is that the relative intensity of these two peaks will be approximately 3:1 , which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This provides definitive evidence for the presence of one chlorine atom.

  • Fragmentation: While fragmentation in ESI can be minimal, potential fragment ions could arise from the loss of the pyrrolidine moiety or the chlorine atom, providing further structural support.

cluster_ms Mass Spectrometry Logic Analyte 4-Chloro-2-methyl-6- pyrrolidin-1-yl-pyrimidine C₉H₁₂ClN₃ Ionization Protonation (ESI+) Analyte:f1->Ionization M_H [M+H]⁺ with ³⁵Cl m/z ≈ 198.08 [M+H]⁺ with ³⁷Cl m/z ≈ 200.08 Ionization->M_H Ratio Intensity Ratio ~3:1 M_H->Ratio Observe Relative Intensities Conclusion Confirmation of Molecular Formula and Presence of One Chlorine Atom Ratio->Conclusion

Caption: Logic for confirming elemental composition via MS.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and electronic structure of the molecule.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2970 - 2850C-H StretchAliphatic (pyrrolidine, methyl)
1600 - 1550C=N / C=C StretchPyrimidine ring
1350 - 1250C-N StretchAryl-N (pyrimidine-pyrrolidine)
800 - 600C-Cl StretchChloro-substituent
Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute, known concentration of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Acquisition: Scan the absorbance from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Interpretation: Identify the wavelength of maximum absorbance (λmax), which corresponds to electronic transitions within the molecule.

Expected UV-Vis Data

  • λmax: An intense absorption band is expected between 250-290 nm . This absorption is characteristic of the π → π* electronic transitions within the conjugated pyrimidine aromatic system. This data is particularly useful for quantitative analysis using the Beer-Lambert law for routine quality control.[10]

Conclusion

The structural integrity of this compound can be unequivocally established through the systematic application of orthogonal spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. ESI-MS confirms the molecular weight and, critically, the presence of a single chlorine atom via its distinct isotopic signature. IR spectroscopy verifies the expected functional groups, while UV-Vis spectroscopy characterizes the electronic properties of the pyrimidine core. The convergence of data from these methods provides a robust and reliable characterization essential for the compound's use in research and development.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This document is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical intermediate. Our goal is to provide a comprehensive resource that moves beyond simple protocols, offering in-depth explanations for experimental choices and robust troubleshooting strategies to help you maximize yield and purity.

Synthesis Overview and Core Strategy

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of a key intermediate, 4,6-dichloro-2-methylpyrimidine. The second stage is a regioselective nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by pyrrolidine.

Understanding and controlling the parameters of each stage is critical for the success of the overall synthesis. This guide is structured to address the challenges and optimization opportunities at each step of this workflow.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A 4,6-dihydroxy-2-methylpyrimidine (Precursor) B 4,6-dichloro-2-methylpyrimidine (Key Intermediate) A->B Chlorination (POCl₃ or SOCl₂) D This compound (Target Molecule) B->D B->D Nucleophilic Aromatic Substitution (SNAr) C Pyrrolidine C->D

Caption: Overall two-stage synthesis workflow.

Stage 1: Preparation of 4,6-Dichloro-2-methylpyrimidine

The quality and yield of this key intermediate directly impact the efficiency of the subsequent amination step. The most common route involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine.

Frequently Asked Questions (FAQs): Stage 1

Q1: What are the common methods for synthesizing the 4,6-dihydroxy-2-methylpyrimidine precursor?

The most prevalent and high-yielding method is the cyclization reaction between an amidine salt and a malonic ester derivative in the presence of a base.[1] For instance, acetamidine hydrochloride can be reacted with dimethyl malonate using sodium methoxide in methanol.[2] This procedure is robust and can achieve yields as high as 86-91%.[1][2]

Q2: Which chlorinating agent is superior for converting the dihydroxy precursor: phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?

Both reagents are effective, and the choice often depends on operational practicalities, safety considerations, and scale.

  • Phosphorus Oxychloride (POCl₃): Often used as both the reagent and solvent. The reaction may require a catalyst, such as N,N-dimethylaniline, to proceed efficiently, especially with dihydroxy-pyrimidine systems.[3] POCl₃ is highly effective but workup requires careful quenching of the excess reagent.

  • Thionyl Chloride (SOCl₂): Can be used in a high-boiling solvent like acetonitrile. This method can achieve excellent yields (up to 94%) and may offer a simpler workup, as excess SOCl₂ can be removed by distillation.[4][5]

  • Triphosgene: A safer alternative to highly toxic phosgene gas, triphosgene can also be used for this chlorination in a solvent like dichloroethane with a base such as N,N-diethylaniline, achieving yields around 92%.[2]

Table 1: Comparison of Chlorination Conditions for 4,6-dihydroxy-2-methylpyrimidine

Chlorinating AgentSolventBase/CatalystTemperature (°C)Time (h)Reported Yield (%)Reference
Thionyl ChlorideAcetonitrileNone80394[4][5]
Phosphorus OxychlorideExcess POCl₃N,N-dimethylanilineReflux (100-110)640-80[3]
TriphosgeneDichloroethaneN,N-diethylanilineReflux6-892[2]
Troubleshooting Guide: Stage 1

Problem: The chlorination reaction is incomplete, or the yield is low.

  • Potential Cause 1: Presence of Water. The dihydroxy starting material must be scrupulously dry. Chlorinating agents like POCl₃ and SOCl₂ react violently with water, which consumes the reagent and reduces its effectiveness.

    • Solution: Ensure the 4,6-dihydroxy-2-methylpyrimidine precursor is dried under high vacuum before use. Co-evaporation with an anhydrous solvent like toluene can help remove azeotropically any residual moisture.

  • Potential Cause 2: Insufficient Reagent or Inadequate Temperature. The reaction requires a stoichiometric excess of the chlorinating agent and sufficient thermal energy to overcome the activation barrier.

    • Solution: Use a molar excess of the chlorinating agent as reported in literature (e.g., 4 equivalents of SOCl₂).[5] Ensure the reaction mixture reaches and maintains the target temperature (e.g., 80°C for SOCl₂ in acetonitrile) for the specified duration.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Potential Cause 3: Degradation During Workup. The product, 4,6-dichloro-2-methylpyrimidine, is susceptible to hydrolysis back to the hydroxy- or dihydroxy-pyrimidine if exposed to aqueous conditions for extended periods or at elevated temperatures.

    • Solution: The workup procedure, which typically involves pouring the reaction mixture into ice water, should be performed rapidly and at a low temperature to precipitate the product quickly.[4][5] The precipitated solid should be filtered and washed with cold water without delay.

Stage 2: Synthesis of this compound

This SNAr reaction is the most critical step for yield and purity. The primary challenge is achieving regioselectivity and avoiding the formation of the di-substituted byproduct.

The Principle of Regioselectivity

In 4,6-dichloro-2-methylpyrimidine, the C4 and C6 positions are electronically activated for nucleophilic attack by the two electron-withdrawing ring nitrogens. However, they are chemically non-equivalent due to the C2-methyl group. While the electronic effect of the methyl group is small, steric hindrance and subtle electronic differences can lead to a preferential reaction at one site. In practice, controlling the reaction conditions is the most effective way to ensure mono-substitution.

Frequently Asked Questions (FAQs): Stage 2

Q1: How can I prevent the formation of the di-substituted byproduct, 2-methyl-4,6-bis(pyrrolidin-1-yl)pyrimidine?

This is the most common side reaction. The key is to control the stoichiometry and reaction conditions to favor a single substitution.

  • Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of pyrrolidine. A large excess will inevitably drive the reaction towards di-substitution.

  • Temperature Control: Run the reaction at a low temperature, at least initially. Start at 0-5°C and allow the reaction to slowly warm to room temperature. This minimizes the rate of the second substitution, which has a higher activation energy.

  • Slow Addition: Add the pyrrolidine dropwise to the solution of the dichloro-pyrimidine. This maintains a low instantaneous concentration of the nucleophile, further disfavoring the second reaction.

Q2: What is the optimal solvent and base combination for this reaction?

  • Solvent: Polar aprotic solvents like acetonitrile, DMF, or DMSO are ideal.[6] They effectively solvate the intermediate Meisenheimer complex, stabilizing the transition state and accelerating the SNAr reaction. Acetonitrile is often a good choice due to its relatively low boiling point, which simplifies removal post-reaction.[7]

  • Base: A non-nucleophilic base is required to scavenge the HCl generated during the reaction. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.[6][7] Triethylamine is a soluble organic base, while K₂CO₃ is a heterogeneous base that can be easily filtered off after the reaction.

Troubleshooting and Optimization: Stage 2

The following diagram outlines a logical flow for troubleshooting common issues in the amination step.

G cluster_outcomes cluster_solutions start Low Yield or Purity Issue check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present High amount of starting material remains check_tlc->sm_present Incomplete Conversion di_sub Significant di-substituted byproduct observed check_tlc->di_sub Over-reaction other_byproducts Other unknown impurities present check_tlc->other_byproducts Side Reactions sol_sm Increase reaction time or temperature moderately. Verify base activity and solvent dryness. sm_present->sol_sm sol_di_sub Reduce pyrrolidine equivalents to ~1.1. Lower reaction temperature (start at 0°C). Add pyrrolidine dropwise. di_sub->sol_di_sub sol_other Check purity of starting materials. Run reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. other_byproducts->sol_other

Caption: Troubleshooting logic for the Stage 2 amination reaction.

Table 2: Troubleshooting Guide for the Amination of 4,6-Dichloro-2-methylpyrimidine

IssuePotential CauseRecommended ActionScientific Rationale
Reaction Stalls 1. Insufficient base to neutralize HCl. 2. Low reaction temperature. 3. Deactivated nucleophile.1. Add an additional 0.5 eq of base (e.g., Et₃N). 2. After initial stirring at low temp, allow to warm to RT or gently heat to 40-50°C. 3. Use freshly distilled pyrrolidine.The reaction generates HCl, which can protonate both the pyrrolidine and the product, halting the reaction. SNAr reactions are temperature-dependent. Old pyrrolidine can absorb CO₂ and water, reducing its nucleophilicity.
Excess Di-substitution 1. >1.2 eq of pyrrolidine used. 2. Reaction temperature too high. 3. Rapid addition of nucleophile.1. Use 1.05-1.1 eq of pyrrolidine. 2. Maintain temperature below 5°C for the first hour. 3. Add pyrrolidine via syringe pump over 30-60 minutes.The mono-substituted product is also a substrate for the reaction. Limiting the nucleophile concentration and temperature kinetically favors mono-substitution over di-substitution.
Difficult Purification 1. Close-running spots on TLC (product vs. starting material). 2. Oily product that won't crystallize.1. Use a gradient elution in column chromatography (e.g., 5% to 20% Ethyl Acetate in Hexanes). 2. After chromatography, attempt to triturate the concentrated oil with cold hexanes or pentane to induce crystallization.A shallow solvent gradient can improve the separation of compounds with similar polarities. Non-polar solvents can help precipitate the more polar product from residual non-polar impurities, often inducing solidification.

Recommended Experimental Protocol

This protocol consolidates best practices derived from available literature for a laboratory-scale synthesis.

Stage 1: Synthesis of 4,6-dichloro-2-methylpyrimidine[4][5]

  • To a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 4,6-dihydroxy-2-methylpyrimidine (1 eq) and anhydrous acetonitrile (5 mL per gram of starting material).

  • Add thionyl chloride (4 eq) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 3 hours. Monitor reaction completion by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • After completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and acetonitrile.

  • Slowly and carefully pour the residual oil onto crushed ice with vigorous stirring.

  • A white or off-white solid should precipitate. Filter the solid, wash with copious amounts of cold water, and dry under high vacuum. The typical yield is >90%.

Stage 2: Synthesis of this compound[6][7]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4,6-dichloro-2-methylpyrimidine (1 eq) in anhydrous acetonitrile (10 mL per gram).

  • Add triethylamine (2.5 eq) and cool the solution to 0°C in an ice bath.

  • Slowly add pyrrolidine (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

References

Technical Support Center: Purification of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS 914349-69-2).[1] This document provides researchers, chemists, and drug development professionals with in-depth, field-tested methodologies and troubleshooting advice. Our goal is to empower you to achieve the high purity essential for downstream applications, ensuring the reliability and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this pyrimidine derivative.

Q1: What are the typical impurities I should expect from the synthesis of this compound?

Understanding potential impurities is the first step toward designing an effective purification strategy. Based on common synthetic routes for substituted pyrimidines, which often involve chlorination and nucleophilic substitution, you may encounter the following:[2][3]

  • Unreacted Starting Materials: Such as the corresponding 4-hydroxy-2-methyl-6-pyrrolidin-1-yl-pyrimidine.

  • Isomeric Byproducts: Positional isomers can form if the pyrimidine core has multiple reactive sites during the substitution steps.

  • Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis, which can revert the compound to the 4-hydroxy analog, especially during aqueous work-ups with prolonged exposure to basic or acidic conditions.

  • Reagent Residues: Residual chlorinating agents (e.g., from phosphorus oxychloride) or inorganic salts from the reaction work-up.[2]

  • Solvent Residues: Trace amounts of solvents used in the reaction or extraction, such as toluene, ethyl acetate, or dichloromethane.[2][4]

Q2: My reaction is complete. What is the most effective initial purification step before proceeding to chromatography or recrystallization?

A robust aqueous work-up is a critical first purification step. Its purpose is to remove the bulk of inorganic salts, water-soluble reagents, and acidic or basic byproducts. A standard procedure involves quenching the reaction mixture, followed by liquid-liquid extraction.

Typical Work-up Synopsis:

  • Carefully quench the reaction mixture, often with ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acids, followed by water, and finally a saturated sodium chloride solution (brine) to reduce the water content in the organic phase.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This initial clean-up significantly improves the efficiency of subsequent high-resolution purification techniques.

Q3: Should I choose recrystallization or column chromatography for my final purification step?

The choice depends on the impurity profile, the required purity level, and the scale of your experiment. Both are powerful techniques, each with distinct advantages.

FeatureRecrystallizationFlash Column Chromatography
Principle Difference in solubility between the compound and impurities at different temperatures.[5]Differential adsorption of components onto a stationary phase (e.g., silica gel).
Best For Removing small amounts of impurities from a large amount of product (>90% crude purity); large-scale purification.Separating complex mixtures with multiple components or closely related impurities (e.g., isomers).
Speed Can be slow (requires cooling time).Generally faster for small to medium scales.
Solvent Usage Moderate.High.
Yield Can have material loss in the mother liquor.Generally high recovery, but loss can occur with difficult separations.
Scalability Excellent.Can be challenging and costly to scale up.

Recommendation: If your crude product is a solid with >90% purity after work-up, recrystallization is often the more efficient and scalable choice. If the crude material is an oil or contains multiple, similarly soluble impurities, column chromatography is necessary.

Q4: What analytical methods are best for assessing the final purity of my compound?

A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile and water (often with a formic acid or phosphoric acid modifier) is a common starting point for pyrimidine derivatives.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying organic impurities. Integration of the proton signals can provide a semi-quantitative purity estimate.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[8]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and check for the presence of impurities during column chromatography.

Section 2: Purification Workflows & Decision Making

The following diagrams illustrate the logical flow for purifying your target compound.

PurificationStrategy Start Crude Reaction Mixture Workup Aqueous Work-up (Extraction & Washes) Start->Workup Analysis1 Assess Crude Purity (TLC, ¹H NMR) Workup->Analysis1 Chromatography Flash Column Chromatography Analysis1->Chromatography Oily Product or Purity < 90% Recrystallization Recrystallization Analysis1->Recrystallization Solid Product & Purity > 90% Analysis2 Assess Final Purity (HPLC, NMR, MS) Chromatography->Analysis2 Recrystallization->Analysis2 PureProduct Pure Product (>98%) Analysis2->PureProduct Purity Spec Met Impure Impure Product Analysis2->Impure Purity Spec Not Met (Re-purify if necessary)

Caption: General purification strategy for this compound.

Section 3: Troubleshooting Guides

Recrystallization Issues

RecrystallizationTroubleshooting Start Problem Encountered During Recrystallization OilingOut Issue: Compound 'Oils Out' Cause: Solution is supersaturated above the compound's melting point. Often due to rapid cooling or high impurity load. Solution: Reheat to dissolve oil, add slightly more hot solvent, and allow to cool much more slowly. Ensure flask is clean. Start->OilingOut NoCrystals Issue: No Crystals Form Upon Cooling Cause: Solution is supersaturated or not concentrated enough. Solutions: • Scratch inner wall of flask with a glass rod. • Add a seed crystal of pure product. • Reduce solvent volume by gentle heating/evaporation. • Place in an ice bath or freezer for extended time. Start->NoCrystals LowYield Issue: Very Low Recovered Yield Cause: Too much solvent used; compound has significant solubility in cold solvent. Solutions: • Rework mother liquor (concentrate and re-cool). • For future runs, use the minimum amount of hot solvent for dissolution. • Consider a different solvent system. Start->LowYield

References

Technical Support Center: A Researcher's Guide to 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This molecule is a valuable trisubstituted pyrimidine derivative, often serving as a key intermediate in medicinal chemistry and the development of novel kinase inhibitors.[1] Its synthesis, while conceptually straightforward via nucleophilic aromatic substitution (SNAr), is frequently beset by challenges related to regioselectivity, over-reaction, and hydrolysis.

This guide is designed to provide you, the research scientist, with actionable, in-depth solutions to the most common experimental hurdles. We will move beyond simple protocols to explore the chemical principles behind these side reactions, empowering you to not only solve current issues but also to proactively design more robust synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding of the compound's synthetic landscape.

Q1: What is the principal synthetic route to this compound?

The most common and efficient method is the nucleophilic aromatic substitution (SNAr) on a dichlorinated pyrimidine precursor. The synthesis typically begins with a commercially available di-substituted pyrimidine, such as 2,4-dichloro-6-methylpyrimidine. Pyrrolidine, acting as the nucleophile, selectively displaces one of the chlorine atoms. The electron-deficient nature of the pyrimidine ring, which is further activated by the two chloro-substituents, facilitates this reaction.[2]

Q2: Why is regioselectivity a critical issue in this synthesis?

Regioselectivity is paramount because the two chlorine atoms on a precursor like 2,4-dichloro-6-methylpyrimidine are not electronically equivalent. Nucleophilic attack on the pyrimidine ring generally favors the C4 and C6 positions over the C2 position.[2][3] This preference is dictated by the stability of the anionic Meisenheimer complex intermediate, where the negative charge can be delocalized by the adjacent nitrogen atoms. However, the presence of the methyl group at C6 and the specific reaction conditions can influence this selectivity, potentially leading to the formation of the undesired 2-chloro-4-methyl-6-pyrrolidin-1-yl-pyrimidine isomer.[4]

Q3: What are the primary impurities I should anticipate in my crude product?

Based on the SNAr pathway, you should be prepared to identify and manage four main types of impurities:

  • Isomeric Byproducts: Arising from the non-regioselective attack of pyrrolidine on the dichlorinated precursor.

  • Di-substituted Byproducts: Formed when a second molecule of pyrrolidine displaces the remaining chlorine atom on the desired product.

  • Hydrolyzed Impurities (Pyrimidones): The chloro group is susceptible to hydrolysis, replacing it with a hydroxyl group, especially in the presence of water under acidic or basic conditions.[5][6]

  • Unreacted Starting Material: Incomplete conversion will leave residual dichloromethylpyrimidine in your crude mixture.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This core section provides a detailed, problem-and-solution-oriented approach to specific experimental challenges.

Problem 1: Isomeric Impurities Detected in Final Product

Q: My LC-MS and NMR data show two distinct products with the same mass, indicating an isomeric mixture. How did this occur, and how can I resolve it?

Causality: The formation of an isomer, such as 2-chloro-4-methyl-6-pyrrolidin-1-yl-pyrimidine, occurs when the nucleophilic attack of pyrrolidine is not perfectly selective for the C4 position of the 2,4-dichloro-6-methylpyrimidine starting material. While the C4 position is generally more reactive, factors like elevated temperatures or certain solvent systems can lower the activation energy barrier for attack at the C2 position, leading to a loss of regioselectivity.[4]

G SM 2,4-Dichloro-6-methylpyrimidine + Pyrrolidine P1 Desired Product This compound SM->P1  Attack at C4 (Major Pathway) P2 Isomeric Byproduct 2-Chloro-4-methyl-6-pyrrolidin-1-yl-pyrimidine SM->P2  Attack at C2 (Minor Pathway)

Figure 1: Formation pathway of desired product vs. isomeric byproduct.

Prevention & Mitigation:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product, which is typically the C4-substituted isomer.

  • Solvent Choice: Aprotic polar solvents like THF or DMF are generally preferred. Experiment with less polar solvents, which can sometimes enhance selectivity.

  • Slow Addition: Add the pyrrolidine nucleophile dropwise to the solution of the dichloropyrimidine to maintain a low instantaneous concentration, which can improve selectivity.

Resolution Protocol: If isomer formation is unavoidable, purification is necessary. Flash column chromatography is the most effective method for separating these isomers.

Purification Technique Principle Advantages Disadvantages Best For
Flash Chromatography Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase based on polarity.[7]High resolution, applicable to a wide range of compounds, scalable.Requires solvent, can be time-consuming, potential for product loss on the column.Separating compounds with small polarity differences, like isomers.[7]
Recrystallization Differential solubility of the product and impurities in a solvent at different temperatures.[7]Cost-effective, highly effective for achieving high purity, scalable.Requires a solid product, finding a suitable solvent can be challenging, may not work for isomers with very similar properties.Removing impurities with significantly different solubility profiles.
Problem 2: Formation of a Di-substituted Byproduct

Q: I'm observing a significant amount of a higher molecular weight byproduct, which I've identified as 2,4-di(pyrrolidin-1-yl)-6-methylpyrimidine. How can I minimize this over-reaction?

Causality: This side reaction occurs when the initially formed product, this compound, undergoes a second SNAr reaction with another equivalent of pyrrolidine. This is often caused by using an excess of the nucleophile or allowing the reaction to proceed for too long.

G SM 2,4-Dichloro-6-methylpyrimidine P1 Desired Mono-substituted Product (C9H12ClN3) SM->P1  k1 (Fast) Nuc + 1 eq. Pyrrolidine P2 Di-substituted Byproduct (C13H20N4) P1->P2  k2 (Slower) Nuc2 + 1 eq. Pyrrolidine

Figure 2: Sequential reaction leading to di-substitution.

Prevention & Mitigation: The key is to control the reaction to favor the first substitution (k1) over the second (k2).

Parameter Recommended Value Rationale
Stoichiometry 0.95 - 1.05 equivalents of PyrrolidineUsing a slight sub-stoichiometric amount of the nucleophile ensures it is the limiting reagent, minimizing the chance for a second substitution.
Temperature 0 °C to Room TemperatureLower temperatures decrease the rate of the second substitution reaction (k2), which typically has a higher activation energy than the first.
Reaction Monitoring TLC or LC-MSClosely monitor the consumption of the starting material. The reaction should be quenched as soon as the dichloropyrimidine is consumed to prevent the accumulation of the di-substituted product.[8]

Resolution Protocol: The di-substituted byproduct is significantly more polar than the mono-substituted product due to the additional basic nitrogen. This large polarity difference makes it readily separable using standard silica gel flash column chromatography.[7]

Problem 3: Presence of a Hydrolyzed Impurity (Pyrimidone)

Q: My analysis shows an impurity with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (a pyrimidone). What is the source of this, and how can I prevent it?

Causality: Chloropyrimidines are susceptible to hydrolysis to form the more thermodynamically stable pyrimidone tautomer. This reaction is often catalyzed by trace amounts of acid or base in the presence of water.[5][6] The workup procedure, especially if it involves aqueous washes without careful pH control, is a common source of this impurity.

Prevention & Mitigation: The most critical preventative measure is the rigorous exclusion of water from the reaction.

Protocol 2.1: Ensuring Anhydrous Reaction Conditions

  • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator.

  • Solvents: Use freshly distilled anhydrous solvents or purchase high-quality sealed anhydrous solvents (e.g., AcroSeal™ or Sure/Seal™).

  • Reagents: Ensure pyrrolidine and any base used (e.g., triethylamine, DIPEA) are anhydrous.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas, such as nitrogen or argon.[8] Maintain this atmosphere throughout the reaction.

  • Workup: When quenching the reaction, use a non-aqueous workup if possible. If an aqueous wash is necessary, use cooled, deionized water or brine and perform the extraction quickly. Neutralize the solution carefully before extraction to minimize acid/base-catalyzed hydrolysis.

Resolution Protocol: The resulting pyrimidone is significantly more polar than the chloropyrimidine and often has a much higher melting point.

  • Chromatography: It can typically be separated by flash column chromatography, as it will have a much lower Rf value.[7]

  • Extraction: In some cases, the difference in basicity between the chloropyrimidine and the pyrimidone can be exploited. The more basic pyrimidone may be selectively removed by extraction with a carefully pH-controlled aqueous acid solution (e.g., pH 2-3).[5]

Section 3: References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. 7

  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. 5

  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. 6

  • Chemistry LibreTexts. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. 4

  • Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. 9

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. 2

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. 3

  • BenchChem. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. 1

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyrimidines. 8

References

Technical Support Center: 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS No. 914349-69-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. By understanding the underlying chemical principles, you can proactively mitigate issues and ensure the integrity of your experiments.

Introduction: The Chemical Nature of this compound

This compound is a substituted chloropyrimidine, a class of compounds known for their utility in synthesis, particularly as electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 4-position towards displacement by nucleophiles. This inherent reactivity is the primary source of the compound's stability challenges. The electron-donating nature of the methyl and pyrrolidinyl substituents modulates this reactivity, but does not eliminate it. This guide will address the most common stability issues: hydrolysis, photodegradation, thermal decomposition, and incompatibility with certain solvents and reagents.

Part 1: Troubleshooting Common Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Hydrolysis: Unexplained Yield Loss and Impurity Formation in Aqueous or Protic Media

Q1: I am observing a lower-than-expected yield of my desired product and see an unexpected polar impurity in my LC-MS analysis after a reaction or work-up involving water or alcohols. What could be the cause?

A1: This is a classic sign of hydrolysis or solvolysis of the C4-chloro substituent. The electron-deficient pyrimidine ring makes the chlorine atom a good leaving group, susceptible to attack by nucleophiles like water or alcohols. The product of hydrolysis is the corresponding 4-hydroxypyrimidine derivative, which is significantly more polar and will have a different retention time in reverse-phase chromatography.

Scientific Rationale:

The hydrolysis of chloropyrimidines is a nucleophilic aromatic substitution reaction. The rate of this reaction is influenced by the pH of the medium.

  • Acidic Conditions: Protonation of the pyrimidine ring can further activate it towards nucleophilic attack, potentially increasing the rate of hydrolysis.

  • Neutral Conditions: While slower than under acidic or basic conditions, hydrolysis can still occur, especially with prolonged exposure to water or at elevated temperatures.

  • Basic Conditions: Hydroxide ions are potent nucleophiles and will readily displace the chloride, leading to rapid degradation.

The propensity for hydrolysis is a known characteristic of chloro-substituted pyridones and pyrimidines, where the electronic nature of the ring system dictates the reaction rate.[1][2]

Troubleshooting Steps:

  • Minimize Contact with Water: During aqueous work-ups, perform extractions quickly and at reduced temperatures (e.g., using an ice bath). Ensure organic extracts are thoroughly dried with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.

  • pH Control: If an aqueous work-up is unavoidable, buffer the solution to a neutral or slightly acidic pH (around 4-6) to minimize both acid- and base-catalyzed hydrolysis.

  • Solvent Choice: Avoid using protic solvents like methanol or ethanol as reaction solvents if the reaction is run at elevated temperatures for extended periods, as this can lead to the formation of the corresponding methoxy or ethoxy substituted pyrimidine as a byproduct. If a protic solvent is required, use the mildest possible conditions (lowest temperature and shortest reaction time).

  • Analysis of Byproducts: Characterize the polar byproduct by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the replacement of -Cl (35.45 u) with -OH (17.01 u), resulting in a net loss of approximately 18.44 u.

dot

Hydrolysis_Pathway reactant This compound product 4-Hydroxy-2-methyl-6-pyrrolidin-1-yl-pyrimidine (Polar Impurity) reactant->product SNAr Reaction (Hydrolysis) reagent H₂O / OH⁻ (from aqueous workup or protic solvents) reagent->product caption Fig. 1: Hydrolysis Degradation Pathway. Photodegradation_Workflow start Sample Exposed to Light process UV Irradiation start->process cleavage C-Cl Bond Cleavage (Homolytic/Heterolytic) process->cleavage path1 Formation of Pyrimidinyl Radical cleavage->path1 path2 Formation of Pyrimidinyl Cation cleavage->path2 product1 Dimerization/Radical Reactions (e.g., Bipyrimidines) path1->product1 product2 Reaction with Nucleophiles (e.g., H₂O to form Hydroxypyrimidine) path2->product2 caption Fig. 2: Potential Photodegradation Pathways.

References

troubleshooting failed reactions with 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a trisubstituted pyrimidine, this compound (MW: 197.66 g/mol , Formula: C₉H₁₂ClN₃) is a valuable intermediate, particularly for developing novel kinase inhibitors and other targeted therapeutics.[1][2][3] However, its unique electronic and steric properties can present challenges in common cross-coupling reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot failed reactions, optimize your conditions, and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?

This is a common issue stemming from the inherent properties of the substrate and the intricacies of the Suzuki-Miyaura catalytic cycle. The pyrimidine ring is an electron-deficient system, which typically makes it a reactive substrate for cross-coupling.[4] However, the presence of the electron-donating pyrrolidinyl and methyl groups can modulate this reactivity, making certain steps of the catalytic cycle, like oxidative addition, more challenging than with simpler chloropyrimidines.[5]

Let's break down the critical parameters to investigate:

  • Inadequate Catalyst/Ligand System: Your choice of catalyst and ligand is the single most important factor. Aryl chlorides are less reactive than bromides or iodides, demanding a highly active catalytic system.[6]

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-rich, sterically hindered heteroaryl chlorides, the go-to solutions are bulky, electron-rich biarylphosphine ligands. Consider screening ligands such as XPhos, SPhos, RuPhos, or BrettPhos .[7][8] These ligands promote the crucial oxidative addition step and stabilize the active monoligated Pd(0) species.[9]

  • Suboptimal Base and Solvent Combination: The base not only facilitates the transmetalation step but also influences side reactions.

    • Expert Insight: A screening of bases is essential.[10] While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ often provide better results for challenging couplings.[7][11] Be aware that using K₃PO₄ in anhydrous solvents may require the addition of a few equivalents of water to function effectively.[12] The solvent system (e.g., 1,4-Dioxane/H₂O, DMF, Toluene) must be compatible with your chosen base and capable of solvating all components.[7][11]

  • Catalyst Inhibition (Poisoning): The substrate itself can be the culprit. The lone pairs on the nitrogen atoms of the pyrimidine ring and the pyrrolidine substituent can coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[5][7][13]

    • Expert Insight: This is another reason why bulky ligands like XPhos are effective. Their steric hindrance can prevent the substrate from binding too strongly to the palladium center, allowing the catalytic cycle to proceed.[13]

  • Protodeboronation of the Boronic Acid: This is a major decomposition pathway where the boronic acid reacts with water or other protic sources to revert to the corresponding arene, killing your reaction.[6][13]

    • Expert Insight: Use fresh, high-purity boronic acid. Avoid excessively high temperatures or prolonged reaction times if possible. Ensure your base is finely powdered and dry, and consider using anhydrous solvents if protodeboronation is severe.

Q2: I am attempting a Buchwald-Hartwig amination and see no product. What should I check first?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on a finely tuned catalytic system.[9] Similar to the Suzuki coupling, the electron-donating nature of the existing pyrrolidine group can decrease the electrophilicity of the C-Cl bond, making oxidative addition difficult.

Here’s your troubleshooting checklist:

  • The Catalyst System is Paramount: This reaction is defined by its specialized ligands.

    • Expert Insight: The use of bulky, electron-rich biarylmonophosphine ligands is non-negotiable for this type of substrate. Catalysts developed by the Buchwald and Hartwig groups are designed to overcome the challenges of coupling with electron-rich aryl chlorides.[9][14] Your primary candidates for screening should include BrettPhos, RuPhos, and XPhos .[8][14] These ligands accelerate both oxidative addition and reductive elimination and suppress side reactions like β-hydride elimination.[9]

  • Incorrect Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

    • Expert Insight: The most common and effective bases are sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) .[10][15] The choice depends on the pKa of your amine. NaOtBu is very strong and widely used, but may not be compatible with base-sensitive functional groups.

  • Reagent Quality and Inert Atmosphere: The Pd(0) active species is oxygen-sensitive.

    • Expert Insight: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents. Any oxygen present can oxidize the Pd(0) catalyst and promote unwanted side reactions.

Q3: My reaction is messy, with multiple spots on TLC. What are the likely side products?

Observing multiple byproducts points to competing reaction pathways or degradation. Identifying these can help diagnose the core issue.

  • Hydrodehalogenation (Loss of Chlorine): You may isolate 2-methyl-6-(pyrrolidin-1-yl)pyrimidine. This is a common byproduct in many palladium-catalyzed reactions.

    • Causality: This can occur if the catalytic cycle is stalled, particularly through pathways like β-hydride elimination (if an appropriate hydrogen source is available) or reaction with trace water/base.[9] Optimizing the ligand and base to accelerate the desired reductive elimination step is key.

  • Protodeboronation (Suzuki Coupling): As discussed in Q1, this is a very common failure mode, leading to the formation of the arene derived from your boronic acid.[6]

  • Hydrolysis: The C-Cl bond can be displaced by a hydroxyl group, yielding 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol.

    • Causality: This occurs if there is excessive water in the reaction, especially at high temperatures with strong bases. It can proceed through a palladium-mediated pathway or a direct SₙAr reaction.

  • Homocoupling (Suzuki Coupling): Your boronic acid may couple with itself to form a biaryl species.

    • Causality: This is often promoted by the presence of oxygen or if the transmetalation step is slow.[13] Ensure your reaction mixture is thoroughly degassed before heating.

Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes. The following workflow and diagnostic diagram can guide your optimization process.

TroubleshootingWorkflow cluster_start Initial Reaction Failure cluster_analysis Analysis cluster_diagnosis Diagnosis & Primary Action cluster_solutions Solutions Start Reaction Failed: Low or No Conversion Analyze Analyze Crude Reaction Mixture (LCMS / NMR) Start->Analyze SM_Only Only Starting Material (SM) Remains? Analyze->SM_Only Side_Products Side Products Observed? (e.g., Dehalogenation, Hydrolysis) SM_Only->Side_Products No Catalyst 1. Change Ligand (e.g., XPhos, SPhos, BrettPhos) 2. Increase Catalyst Loading SM_Only->Catalyst Yes (Likely Catalyst Issue) Conditions 1. Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) 2. Increase Temperature / Use Microwave Side_Products->Conditions No (Likely Condition Issue) Reagents 1. Use Fresh/Dry Reagents & Solvents 2. Rigorously Degas Reaction 3. Check Boronic Acid Quality Side_Products->Reagents Yes (Likely Reagent/Condition Issue) Catalyst->Conditions Reagents->Conditions

Caption: Troubleshooting Decision Tree for Failed Reactions.

Quantitative Troubleshooting Guide

This table summarizes common issues and provides targeted solutions based on quantitative and qualitative observations.

Observation Probable Cause(s) Primary Solutions & Rationale
No reaction; only starting material recovered 1. Inactive Catalyst: Oxidative addition is failing. 2. Catalyst Poisoning: Substrate nitrogens are inhibiting the palladium center.[13]1. Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). This is the most critical change to make.[7][8] 2. Increase reaction temperature. Consider switching to microwave irradiation for rapid heating and shorter reaction times.[6][16]
Incomplete conversion; mixture of starting material and product 1. Insufficient Catalyst Activity/Lifetime. 2. Reaction time is too short. 1. Increase catalyst loading from 1-2 mol% to 3-5 mol%. 2. Increase reaction time. Monitor by TLC/LCMS to see if the reaction has stalled or is just slow.
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species is agglomerating into inactive palladium nanoparticles.[13]1. Improve Ligand Efficacy: A more strongly-binding, stabilizing ligand (see above) can prevent agglomeration. 2. Lower the temperature if the reaction is being run very hot, as high temperatures can accelerate decomposition.[13]
Major Dehalogenated Byproduct Competing Reduction Pathway: Can be caused by β-hydride elimination or other undesired pathways.[9]1. Optimize Ligand/Base: The choice of ligand and base can shift the balance away from dehalogenation and towards productive reductive elimination.[9] 2. Ensure anhydrous conditions.
Major Boronic Acid-derived Byproducts (Suzuki) 1. Protodeboronation: Reaction with trace water/protons.[6] 2. Homocoupling: Often promoted by oxygen.[13]1. Use fresh boronic acid and anhydrous solvents. 2. Thoroughly degas the reaction mixture before adding the catalyst and heating.

Validated Starting Protocols

These protocols are robust starting points. Optimization will likely be required for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup Prep To an oven-dried vial, add: - this compound (1 equiv) - Arylboronic Acid (1.2 - 1.5 equiv) - Base (e.g., K₃PO₄, 2-3 equiv) Reagents Add Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) and Ligand (e.g., XPhos, 4-5 mol%) Prep->Reagents Seal Seal vial, evacuate and backfill with Argon (3x) Reagents->Seal Solvent Add degassed solvent (e.g., Dioxane/H₂O 10:1) Seal->Solvent Heat Heat reaction to 80-110 °C and stir until completion (monitor by LCMS) Solvent->Heat Workup Cool to RT, dilute with EtOAc, wash with H₂O and brine. Dry, concentrate, and purify. Heat->Workup

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5.5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.[7]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., a G3 pre-catalyst, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.3 equiv).

  • Seal the vessel, then evacuate and backfill with Argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.1 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed, scalable protocol. Our focus is on ensuring scientific integrity, providing actionable insights, and explaining the causality behind experimental choices to empower your research and development.

Introduction and Core Principles

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors.[1] Its efficient and scalable synthesis is therefore of significant interest. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine precursor with pyrrolidine. While conceptually straightforward, scaling up this process can present challenges related to regioselectivity, impurity profiles, and reaction kinetics. This guide will address these challenges head-on, providing you with the expertise to navigate potential pitfalls and optimize your synthesis for both laboratory and pilot-plant scales.

Visualizing the Synthesis Workflow

A clear understanding of the overall process is paramount. The following diagram outlines the key stages in the synthesis of this compound, from starting material selection to final product purification.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Purification and Analysis A Starting Materials: 4,6-dihydroxy-2-methylpyrimidine B Chlorination Reaction (e.g., POCl3 or SOCl2) A->B Reagents C Intermediate: 4,6-Dichloro-2-methylpyrimidine B->C Yields ~94% D 4,6-Dichloro-2-methylpyrimidine E Reaction with Pyrrolidine (Base, Solvent) D->E Key Reactant F Crude Product: This compound E->F Formation G Crude Product H Purification (e.g., Column Chromatography, Recrystallization) G->H I Final Product: Pure this compound H->I J Quality Control (NMR, LC-MS, Purity) I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 4,6-Dichloro-2-methylpyrimidine (Precursor)

  • Question: My chlorination of 4,6-dihydroxy-2-methylpyrimidine is resulting in a low yield. What are the likely causes and how can I improve it?

  • Answer:

    • Potential Cause 1: Incomplete Reaction. The conversion of the dihydroxy pyrimidine to the dichloro derivative requires stringent anhydrous conditions and sufficient time at elevated temperatures. Moisture can quench the chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)).

      • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. A typical reaction involves stirring at 80°C for 3 hours.[2][3]

    • Potential Cause 2: Degradation during Workup. The dichloro intermediate can be sensitive to hydrolysis. Pouring the reaction mixture into ice water too quickly or at a higher temperature can lead to the formation of hydroxy-chloro byproducts.

      • Solution: The reaction mixture, after removal of excess chlorinating agent, should be poured slowly into ice-cold water with vigorous stirring to dissipate the heat of quenching. Maintaining a low temperature during this step is critical.

    • Potential Cause 3: Inefficient Extraction or Purification. The product may have some solubility in the aqueous phase, or losses can occur during column chromatography if the incorrect solvent system is used.

      • Solution: Extract the aqueous phase multiple times with a suitable organic solvent like dichloromethane or ethyl acetate. For purification, use a silica gel column with a non-polar eluent system, gradually increasing the polarity.

Issue 2: Formation of Bis-substituted Impurity (2-methyl-4,6-di(pyrrolidin-1-yl)pyrimidine)

  • Question: I am observing a significant amount of the di-pyrrolidinyl byproduct in my SNAr reaction. How can I improve the regioselectivity for the mono-substituted product?

  • Answer:

    • Potential Cause 1: Excess Pyrrolidine. Using a large excess of pyrrolidine will drive the reaction towards the thermodynamically more stable di-substituted product.

      • Solution: Carefully control the stoichiometry. Use a slight excess of pyrrolidine (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the starting material without promoting di-substitution.

    • Potential Cause 2: High Reaction Temperature or Prolonged Reaction Time. Higher temperatures and longer reaction times provide the necessary activation energy for the second substitution to occur.

      • Solution: Conduct the reaction at a lower temperature. Room temperature or even 0°C can be effective, though it may require a longer reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Potential Cause 3: Inadequate Base. The reaction generates HCl, which can protonate the pyrrolidine, reducing its nucleophilicity. If the base is not sufficient to neutralize the acid, the reaction may stall or require harsher conditions, leading to byproducts.

      • Solution: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a slight excess (at least 2 equivalents) to scavenge the HCl produced.

Troubleshooting_Regioselectivity cluster_solutions Solutions A High Bis-substitution B Excess Pyrrolidine A->B C High Temperature/ Long Reaction Time A->C D Insufficient Base A->D S1 Control Stoichiometry (1.1-1.5 equiv. Pyrrolidine) B->S1 S2 Lower Reaction Temperature (0°C to RT) & Monitor C->S2 S3 Use Sufficient Base (>2 equiv. TEA/DIPEA) D->S3

Caption: Decision tree for troubleshooting bis-substitution.

Issue 3: Difficulty in Product Purification

  • Question: My crude product is an oil and is difficult to purify by column chromatography. Are there alternative methods?

  • Answer:

    • Potential Cause: Residual Solvent or Byproducts. The presence of high-boiling point solvents (like DMF, if used) or closely eluting impurities can make purification challenging.

      • Solution 1: Recrystallization. If the product is a solid at room temperature, recrystallization is an excellent method for purification on a large scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

      • Solution 2: Acid-Base Extraction. As a pyrimidine derivative, the product is basic. It can be protonated with an acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

      • Solution 3: Salt Formation. Formation of a hydrochloride or other salt can often induce crystallization and facilitate purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for the SNAr reaction?

    • A1: Acetonitrile is a commonly used solvent as it is polar aprotic and has a convenient boiling point.[4] Other solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used. For larger scale, consider the cost, safety, and environmental impact of the solvent.

  • Q2: How can I effectively monitor the reaction progress?

    • A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material, product, and any major byproducts (e.g., 30% ethyl acetate in petroleum ether).[4] For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Q3: What are the key safety considerations for this synthesis?

    • A3: Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Pyrrolidine is a flammable and corrosive amine. Ensure all handling of these reagents is done with care.

  • Q4: Can this synthesis be performed under microwave irradiation?

    • A4: Yes, microwave-assisted synthesis can significantly reduce reaction times. A study on a similar system showed that the reaction of 2,4-dichloro-6-methylpyrimidine with pyrrolidine in acetonitrile with triethylamine was complete in 90 minutes under microwave irradiation.[4] This can be a valuable technique for rapid library synthesis or small-scale production.

Detailed Experimental Protocol (Scalable)

This protocol is designed for a 10-gram scale synthesis of the final product and can be adapted for larger quantities.

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dihydroxy-2-methylpyrimidine (25.2 g, 0.2 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 120 mL, 1.3 mol) to the flask.

  • Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC (50% ethyl acetate in hexanes) until the starting material is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully add the reaction mixture to 500 g of crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,6-dichloro-2-methylpyrimidine as a white to off-white solid.

    • Expected Yield: ~30 g (92%).

Step 2: Synthesis of this compound

  • Preparation: In a 500 mL round-bottom flask, dissolve 4,6-dichloro-2-methylpyrimidine (16.3 g, 0.1 mol) in acetonitrile (200 mL).

  • Reagent Addition: Add triethylamine (28 mL, 0.2 mol) to the solution. Cool the mixture to 0°C in an ice bath.

  • Nucleophilic Substitution: Slowly add a solution of pyrrolidine (8.4 mL, 0.1 mol) in acetonitrile (50 mL) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (30% ethyl acetate in hexanes).

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

    • Expected Yield: ~15.8 g (80%).

Quantitative Data Summary

ParameterStep 1: ChlorinationStep 2: SNAr
Starting Material 4,6-dihydroxy-2-methylpyrimidine4,6-Dichloro-2-methylpyrimidine
Key Reagents POCl₃Pyrrolidine, Triethylamine
Solvent NoneAcetonitrile
Temperature 80-90°C0°C to Room Temperature
Reaction Time 4-6 hours12-16 hours
Typical Yield ~92%~80%

References

Technical Support Center: Purity and Side Reaction Control in Reactions of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This document serves as a specialized resource for researchers, chemists, and drug development professionals to proactively address and troubleshoot common purity-related challenges encountered during the synthesis and subsequent reactions of this key chemical intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic routes, enhance reaction yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to address specific experimental issues.

Category 1: Starting Material Integrity and Process-Related Impurities

The purity of your starting material is the foundation of a successful reaction. Impurities present from the outset can lead to downstream complications, including difficult purifications and the formation of unexpected byproducts.

Question 1: I suspect my batch of this compound contains a process-related impurity that is difficult to separate. What is the most likely culprit and how is it formed?

Answer: The most probable process-related impurity is the isomer, This compound . Its presence is a direct consequence of the typical synthetic route used to produce the parent compound.

Causality and Mechanism: The synthesis likely begins with a precursor such as 4,6-dichloro-2-methylpyrimidine. The reaction with pyrrolidine is a nucleophilic aromatic substitution (SNAr). In the pyrimidine ring, the C4 and C6 positions are electronically deficient and thus highly activated for nucleophilic attack, often exhibiting similar reactivity.[1] The stability of the negatively charged intermediate (the Meisenheimer complex) dictates the reaction's regioselectivity. Attack at either C4 or C6 results in a well-stabilized intermediate where the negative charge is delocalized onto the ring nitrogens.[1][2]

Because of this comparable reactivity, the substitution of the first chlorine atom by pyrrolidine can occur at either the C4 or C6 position, leading to a mixture of the desired product and its isomer. While reaction conditions can be optimized to favor one isomer, achieving perfect selectivity is challenging.

Diagram 1: Formation of Isomeric Impurity during Synthesis

G cluster_products Products Precursor 4,6-Dichloro- 2-methylpyrimidine Target Product: 4-Chloro-2-methyl-6- (pyrrolidin-1-yl)pyrimidine Precursor->Target Attack at C6 Isomer Impurity: 6-Chloro-2-methyl-4- (pyrrolidin-1-yl)pyrimidine Precursor->Isomer Attack at C4 Pyrrolidine Pyrrolidine

Caption: Isomeric impurity formation pathway.

Troubleshooting & Prevention:

  • Analytical Verification: Before starting your reaction, confirm the purity of your this compound batch using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Isomers will often have slightly different retention times but identical mass spectra.

  • High-Resolution NMR: ¹H and ¹³C NMR can help distinguish between the isomers based on subtle differences in the chemical shifts of the pyrimidine ring proton and carbons.

  • Supplier Qualification: If this impurity is consistently present, discuss the specification sheet with your supplier or consider sourcing from a manufacturer with a more robust purification process.

Category 2: Impurities Formed During Downstream Reactions

When using this compound as a reactant, the primary reaction is typically another SNAr at the C4-chloro position. The main challenges involve ensuring complete reaction and preventing side reactions, particularly hydrolysis.

Question 2: My SNAr reaction is sluggish, showing significant unreacted starting material. Additionally, I've identified a byproduct with a mass corresponding to the replacement of -Cl with -OH. What's happening?

Answer: This issue points to two distinct but related problems: suboptimal reaction conditions leading to incomplete conversion, and the formation of a hydrolysis byproduct , 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.

Causality and Mechanism: The C4-chloro group is an excellent leaving group for SNAr reactions. However, water, if present, can also act as a nucleophile. The electron-deficient pyrimidine ring is susceptible to attack by water, leading to the formation of the corresponding pyrimidone (the hydroxylated byproduct).[3][4] This competing reaction is often exacerbated by conditions that also slow down your desired reaction, such as low temperature or an insufficiently strong nucleophile.

Diagram 2: Competing Pathways for Nucleophilic Substitution

G cluster_desired Desired Reaction cluster_side Side Reaction Start 4-Chloro-2-methyl-6- (pyrrolidin-1-yl)pyrimidine Nucleophile Your Nucleophile (Nu⁻) Start->Nucleophile Water Water (H₂O) Start->Water Desired_Product Desired SₙAr Product Nucleophile->Desired_Product  Anhydrous Conditions  Appropriate Base/Solvent Side_Product Hydrolysis Impurity (Pyrimidone) Water->Side_Product  Trace Moisture  Aqueous Workup

Caption: Desired SₙAr reaction vs. undesired hydrolysis.

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

    • Ensure your nucleophile and any bases used are anhydrous.

  • Optimize Reaction Parameters:

    • Base Selection: A non-nucleophilic base (e.g., NaH, K₂CO₃, or a hindered amine base like DIPEA) is often required to deprotonate the nucleophile or scavenge the HCl byproduct. The choice of base is critical to avoid competing reactions.[5]

    • Solvent Choice: Use aprotic polar solvents like DMF, DMSO, or acetonitrile, which are excellent for SNAr reactions and can be obtained in high purity, anhydrous grades.

    • Temperature: If the reaction is slow at room temperature, cautiously increasing the temperature can improve the rate. Monitor the reaction by TLC or LCMS to avoid decomposition.[5]

  • Nucleophile Reactivity: If you are using a weak nucleophile, the reaction may inherently require more forcing conditions (higher temperature, longer reaction time). Consider if a more potent form of the nucleophile can be generated in situ.

ParameterRecommendation for Minimizing ImpuritiesRationale
Solvent Anhydrous Aprotic Polar (e.g., DMF, NMP, Acetonitrile)Solubilizes reactants and facilitates the SNAr mechanism without participating in the reaction. Avoids protic sources for hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, which is a primary cause of the pyrimidone byproduct.
Base Non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Prevents the base from competing with your primary nucleophile. Stoichiometry is crucial.[6]
Temperature Start at RT, increase incrementally as neededBalances reaction rate against the potential for thermal degradation or other side reactions. Monitor progress closely.
Workup Quench with careIf an aqueous workup is necessary, perform it at low temperatures and minimize contact time to reduce the risk of hydrolysis of any unreacted starting material.
Experimental Protocols

Protocol 1: General Procedure for a Clean SNAr Reaction

This protocol provides a robust starting point for the nucleophilic substitution of the 4-chloro group, with an emphasis on minimizing impurity formation.

  • Preparation (Under Inert Atmosphere):

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine (1.0 eq).

    • Add a suitable non-nucleophilic base (e.g., anhydrous K₂CO₃, 1.5 eq).

    • Add anhydrous solvent (e.g., acetonitrile or DMF) via cannula or syringe to the flask.

  • Reaction:

    • In a separate flask, dissolve your nucleophile (1.1 eq) in a minimal amount of anhydrous solvent.

    • Add the nucleophile solution dropwise to the stirring pyrimidine suspension at room temperature.

    • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as required.

  • Monitoring:

    • Monitor the reaction progress every 1-2 hours using TLC or LCMS. Look for the disappearance of the starting material spot/peak and the appearance of the product.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification:

    • Purify the crude product via flash column chromatography or recrystallization as appropriate for your target compound.

Diagram 3: Troubleshooting Workflow for SₙAr Reactions

G start SₙAr Reaction Started check_progress Monitor by TLC/LCMS Is reaction complete? start->check_progress incomplete Incomplete Conversion check_progress->incomplete No success Reaction Complete Proceed to Workup check_progress->success Yes hydrolysis Hydrolysis Byproduct (-OH) Detected? incomplete->hydrolysis Check Impurity Profile increase_temp Action: 1. Increase Temperature 2. Add More Nucleophile 3. Check Base Activity incomplete->increase_temp Unreacted SM Only hydrolysis->increase_temp No check_anhydrous Action: 1. Verify Anhydrous Solvents 2. Use Inert Atmosphere 3. Dry Reagents hydrolysis->check_anhydrous Yes increase_temp->check_progress check_anhydrous->check_progress

References

Technical Support Center: Catalyst Selection for 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding catalyst selection and reaction optimization for this specific synthesis.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The key transformation typically involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, on a dichlorinated pyrimidine precursor. The choice of catalyst and reaction conditions is paramount to achieving high yield, purity, and regioselectivity. This guide will walk you through the critical aspects of this synthesis, with a focus on catalyst selection and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main approaches for the synthesis of this target molecule, starting from a suitable dichloropyrimidine precursor like 2,4-dichloro-6-methylpyrimidine:

  • Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of the dichloropyrimidine with pyrrolidine, typically in the presence of a base at elevated temperatures. While seemingly simpler, controlling the regioselectivity can be challenging due to the similar reactivity of the C4 and C6 positions on the pyrimidine ring.[1][2]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is often the preferred method for achieving high regioselectivity and efficiency, especially for less reactive aryl chlorides.[3] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to facilitate the carbon-nitrogen bond formation.[4]

Q2: Why is catalyst selection so critical in the Buchwald-Hartwig amination for this synthesis?

The choice of the palladium precursor and, more importantly, the phosphine ligand is crucial for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][5] An optimal catalyst/ligand combination will:

  • Promote high catalytic turnover and reaction rates.

  • Minimize the formation of side products, such as hydrodehalogenation of the starting material.

  • Ensure high regioselectivity, favoring substitution at the desired position.

  • Function effectively at lower temperatures, preserving sensitive functional groups.

For the amination of chloropyrimidines, bulky, electron-rich phosphine ligands are generally preferred.[3][6]

Q3: What are the recommended starting catalysts and ligands for the amination of 2,4-dichloro-6-methylpyrimidine with pyrrolidine?

For the synthesis of this compound via a Buchwald-Hartwig reaction, a good starting point would be to screen a few well-established catalyst systems. Below is a table summarizing recommended combinations:

Palladium PrecursorLigandTypical Loading (mol%)Key Characteristics
Pd₂(dba)₃ or Pd(OAc)₂XPhos1-5A bulky, electron-rich biarylphosphine ligand often effective for C-N couplings.[6]
Pd₂(dba)₃ or Pd(OAc)₂DavePhos2-10Another effective bulky phosphine ligand for amination reactions.[3][7]
PdCl₂(dppf)(none)2-5A common and effective pre-catalyst for cross-coupling reactions.[8]
[(IPr)Pd(cin)Cl](none)1-3An N-heterocyclic carbene (NHC)-palladium complex, known for high stability and activity.[9]

It is advisable to start with a pre-catalyst or a combination of a palladium source and a ligand to identify the most effective system for your specific reaction.

Q4: How does the choice of base influence the reaction outcome?

The base plays a critical role in the Buchwald-Hartwig amination by deprotonating the amine in the catalytic cycle.[10][11] The choice of base can significantly impact the reaction rate and yield.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide excellent results.[3][5]

  • Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, especially if the substrate is sensitive to strong bases, though this may necessitate higher reaction temperatures.[6][12]

The selection of the base should be considered in conjunction with the chosen solvent and catalyst system.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

This is a common issue in cross-coupling reactions. Here’s a systematic approach to troubleshoot low yields:

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored properly to prevent degradation. Consider using a pre-formed palladium-ligand complex for consistency.[6] Oxygen can deactivate the catalyst, so ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[13]
Suboptimal Catalyst/Ligand Combination The initial choice of catalyst and ligand may not be optimal. Screen a variety of ligands, including bulky electron-rich phosphines like XPhos, DavePhos, or bidentate ligands like BINAP.[3][7]
Inappropriate Base The base may not be strong enough or may be sterically hindered. If using a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu or LiHMDS.[3][14]
Insufficient Reaction Temperature Buchwald-Hartwig reactions often require elevated temperatures, typically in the range of 80-120 °C.[3][6] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be a valuable tool to accelerate the reaction.[12]
Poor Quality Reagents or Solvents Ensure all reagents, especially the amine and the dichloropyrimidine, are pure. Impurities can act as catalyst poisons.[13] Solvents must be anhydrous, as water can lead to catalyst deactivation and side reactions.[6]
Problem 2: Formation of significant side products.

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Observed Side Product Potential Cause & Solution
Hydrodehalogenation (replacement of Cl with H) This can occur due to a side reaction in the catalytic cycle. Optimizing the ligand and base can often minimize this. Ensure strictly anhydrous and anaerobic conditions.
Disubstituted Product (2,4-bis(pyrrolidin-1-yl)-6-methylpyrimidine) If the reaction is run for too long or at too high a temperature, the second chlorine atom may also be substituted. Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Using a slight excess of the dichloropyrimidine can also favor mono-substitution.
Solvolysis Products (e.g., hydroxypyrimidine or alkoxypyrimidine) If using an alcohol-based solvent, the corresponding alkoxide can act as a nucleophile.[3] Switch to a non-protic solvent like toluene or dioxane to prevent this.[3] Ensure all reagents and solvents are anhydrous.[6]
Problem 3: Poor regioselectivity (formation of 2-Chloro-4-methyl-6-pyrrolidin-1-yl-pyrimidine).

While the C4 and C6 positions on a 2,4-dichloropyrimidine generally have different reactivities, achieving high regioselectivity can still be a challenge.[2]

Strategy to Improve Regioselectivity Explanation
Utilize a Palladium Catalyst Palladium-catalyzed amination has been shown to strongly favor the formation of the C4-substituted product in similar systems.[1][2]
Optimize Ligand and Reaction Conditions The steric and electronic properties of the ligand can influence the regioselectivity. Screening different ligands is recommended. Lowering the reaction temperature may also improve selectivity.
Consider the Order of Addition In some cases, the order in which reagents are added can impact the outcome. For instance, pre-mixing the catalyst and ligand before adding the other reagents can be beneficial.[15]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol provides a starting point for the synthesis of this compound. Optimization of the catalyst, ligand, base, and temperature will likely be necessary.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add the base (e.g., NaOtBu, 1.5-2.0 equivalents).

    • Add 2,4-dichloro-6-methylpyrimidine (1.0 equivalent).

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Addition of Reagents:

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M concentration).

    • Add pyrrolidine (1.0-1.2 equivalents) via syringe.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Selection Workflow

G start Define Synthesis Target: This compound precursor Select Precursor: 2,4-dichloro-6-methylpyrimidine start->precursor route Choose Synthetic Route precursor->route snar S(N)Ar (Catalyst-Free) route->snar buchwald Buchwald-Hartwig Amination route->buchwald catalyst_screen Screen Catalyst Systems buchwald->catalyst_screen ligand Select Ligand (e.g., XPhos, DavePhos) catalyst_screen->ligand pd_source Select Pd Precursor (e.g., Pd2(dba)3, Pd(OAc)2) catalyst_screen->pd_source base Select Base (e.g., NaOtBu, K2CO3) catalyst_screen->base solvent Select Solvent (e.g., Toluene, Dioxane) catalyst_screen->solvent optimization Optimize Reaction Conditions (Temp, Time, Concentration) ligand->optimization pd_source->optimization base->optimization solvent->optimization analysis Analyze Results (Yield, Purity, Regioselectivity) optimization->analysis success Successful Synthesis analysis->success High Yield & Purity troubleshoot Troubleshoot (Low Yield, Side Products) analysis->troubleshoot Unsatisfactory troubleshoot->catalyst_screen Re-screen

Caption: A workflow diagram for catalyst selection in the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start {Low Reaction Yield} q1 Is the catalyst system active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base appropriate? a1_yes->q2 s1 Verify reagent quality. Ensure inert atmosphere. Use pre-catalyst. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the temperature optimal? a2_yes->q3 s2 Switch to a stronger base (e.g., NaOtBu). Ensure anhydrous conditions. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the ligand suitable? a3_yes->q4 s3 Gradually increase temperature. Consider microwave heating. a3_no->s3 a4_no No q4->a4_no s4 Screen different ligands (e.g., bulky, electron-rich). a4_no->s4

Caption: A decision tree for troubleshooting low yields in the Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Guide to 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the pyrimidine scaffold represents a privileged structure, a foundational component in a multitude of clinically significant therapeutic agents.[1][2][3] Its inherent versatility allows for multi-positional modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth technical comparison of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine with its structural analogs, offering insights into their potential applications in antimalarial, anticancer, and anti-inflammatory research. While direct biological data for the title compound remains limited in publicly accessible literature, this guide synthesizes data from closely related analogs to illuminate its potential and provide a framework for its experimental evaluation.

The Pyrimidine Core: A Versatile Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[4][5][6][7] The strategic placement of various substituents on the pyrimidine core dictates the molecule's interaction with biological targets, influencing its potency, selectivity, and pharmacokinetic profile.

The subject of this guide, This compound , is a trisubstituted pyrimidine. The chloro group at the 4-position serves as a versatile synthetic handle for further chemical modifications, while the methyl and pyrrolidinyl moieties at the 2- and 6-positions, respectively, are expected to significantly influence its biological activity.

Comparative Analysis: Antimalarial Potential

Recent research has highlighted the potential of pyrimidine derivatives as potent antimalarial agents, particularly as kinase inhibitors.[8] The Plasmodium falciparum kinases, such as PfGSK3 and PfPK6, are considered promising targets for novel antimalarial therapies. While no direct data for this compound is available, a study on 2,4,5-trisubstituted pyrimidines provides a valuable framework for understanding its potential activity.

Table 1: Comparative in vitro Activity of Pyrimidine Analogs Against Plasmodial Kinases

Compound IDR2 SubstituentR4 SubstituentR5 SubstituentPfGSK3 IC50 (nM)PfPK6 IC50 (nM)
Hypothetical Position of Core Compound -CH3 -Cl -H ND ND
Analog 1-NH-aryl-aryl-H>1000460 ± 50
Analog 2-NH-aryl-aryl-Cl17211
Analog 3-NH-aryl-aryl-CH3978

ND: Not Determined. Data for analogs are derived from studies on 2,4,5-trisubstituted pyrimidines and are intended for comparative purposes.

The data suggests that substitutions at the 5-position of the pyrimidine ring can significantly enhance inhibitory activity against both PfGSK3 and PfPK6. The presence of a chloro or methyl group at this position in analogous series has been shown to increase potency. This provides a strong rationale for investigating the antimalarial activity of this compound and its derivatives.

Comparative Analysis: Anticancer and Anti-inflammatory Potential

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer and anti-inflammatory drugs.[7][9] The mechanism of action often involves the inhibition of key enzymes in signaling pathways that are dysregulated in these diseases, such as cyclooxygenases (COX) in inflammation and various kinases in cancer.

While specific data for this compound is not available, the broader class of 2,4,6-trisubstituted pyrimidines has demonstrated significant potential. For instance, certain 2-amino-4-(4-aminophenyl)-6-aryl pyrimidines have shown potent anti-inflammatory and analgesic activities.[4] In the context of cancer, various pyrimidine analogs have exhibited significant cytotoxicity against a range of human cancer cell lines.[6][7]

Table 2: Anticancer and Anti-inflammatory Activity of Representative Pyrimidine Analogs

Analog ClassSpecific Compound ExampleBiological ActivityTarget/AssayIC50/Activity
2,4,6-Trisubstituted Pyrimidines2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidineAnti-inflammatoryCarrageenan-induced paw edemaPotent activity
2,4,6-Trisubstituted Pyrimidines2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidineAnalgesicAcetic acid-induced writhingSignificant activity
Pyridine and Pyrimidine DerivativesNitrobenzosuberone-derived pyrimidineAnticancerHuman tumor cell lineslog10 GI50 = -4.7

The diverse biological activities of these analogs underscore the potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory agents. The pyrrolidine moiety, in particular, is a common feature in many biologically active compounds and can contribute to improved potency and pharmacokinetic properties.[10]

Experimental Protocols

To facilitate the investigation of this compound and its analogs, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

The synthesis of the title compound can be approached via a nucleophilic substitution reaction from a suitable dichlorinated pyrimidine precursor.

Workflow for the Synthesis of this compound

start Start with 2,4-Dichloro-6-methylpyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Pyrrolidine (Nucleophile) reagent->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification compound Test Compound (e.g., Pyrimidine Analog) reaction_mix Prepare Reaction Mixture compound->reaction_mix kinase Target Kinase kinase->reaction_mix substrate Substrate (Peptide or Protein) substrate->reaction_mix atp ATP (γ-32P-ATP) atp->reaction_mix incubation Incubate at 30°C reaction_mix->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction separation Separate Substrate from ATP (e.g., SDS-PAGE, filtration) stop_reaction->separation quantification Quantify Phosphorylation (e.g., Autoradiography, Scintillation Counting) separation->quantification ic50 Calculate IC50 quantification->ic50 cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with varying concentrations of the test compound cell_seeding->compound_treatment incubation_24_72h Incubate for 24-72 hours compound_treatment->incubation_24_72h mtt_addition Add MTT solution to each well incubation_24_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h formazan_solubilization Add solubilization solution (e.g., DMSO) incubation_4h->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation

References

A Researcher's Guide to Validating the Bioactivity of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, to an in-depth guide on validating the bioactivity of the novel compound, 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This document serves as a comprehensive roadmap for scientists and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. Our objective is to rigorously assess the compound's therapeutic potential, moving from a hypothesized mechanism of action to robust, reproducible data.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-tubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anticancer properties.[1][2] Specifically, the structural relative, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine, has been identified as a crucial intermediate in the synthesis of potent kinase inhibitors, notably for antimalarial therapies targeting plasmodial kinases.[3] This precedent strongly suggests that this compound may also exert its biological effects through kinase modulation.

This guide will, therefore, focus on a systematic approach to validate this hypothesis, beginning with direct enzymatic assays, progressing to cell-based functional assays, and concluding with essential counter-screens to evaluate selectivity and general cytotoxicity.

Part 1: Foundational Kinase Inhibition Assays

The initial and most direct method to validate our hypothesis is to assess the compound's ability to inhibit a panel of kinases in a purified, in vitro system. This approach provides a clean, artifact-free measure of direct target engagement.

Experimental Rationale

We will employ a primary screen against a panel of commercially available kinases, followed by a dose-response study for any identified "hits." This strategy allows for a broad yet cost-effective initial assessment, followed by a more detailed characterization of inhibitory potency. The choice of kinases for the initial panel should be guided by both therapeutic relevance (e.g., kinases implicated in cancer or inflammatory diseases) and structural similarity to known targets of pyrimidine derivatives.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure adaptable to many commercial kinase assay kits.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound stock to create a range of concentrations for dose-response analysis.

    • Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations. Include a known inhibitor as a positive control and a DMSO-only well as a negative control.

    • Add the kinase enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at the recommended temperature and time.

    • Stop the reaction and add the detection reagent. This reagent typically contains a luciferase that will generate a luminescent signal in the presence of remaining ATP.

    • Measure the luminescence using a plate reader. A lower signal indicates less remaining ATP, and therefore, higher kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data Presentation
CompoundTarget KinaseIC50 (nM)
This compoundKinase X50
Staurosporine (Positive Control)Kinase X5
Inactive Analog (Negative Control)Kinase X>10,000

Part 2: Cellular Assays for On-Target Activity and Cytotoxicity

Following the identification of a target kinase, the next logical step is to determine if the compound can engage this target within a cellular context and elicit a biological response. We will also assess the compound's general cytotoxicity to distinguish between targeted anti-proliferative effects and non-specific toxicity.

Experimental Workflow

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Selectivity & Specificity A Primary Kinase Screen B IC50 Determination A->B Hit Identification C Cellular Target Engagement B->C D Cell-Based Functional Assay C->D Confirmation of Mechanism F Kinase Panel Profiling D->F E Cytotoxicity Assay (e.g., MTT) G Off-Target Liability Screen F->G Selectivity Assessment

Caption: Experimental workflow for validating the bioactivity of a novel kinase inhibitor.

Step-by-Step Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control known to induce cell death.

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the EC50 value.

Comparative Data for Cellular Assays
CompoundCell LineEC50 (µM)
This compoundCancer Cell Line A1.2
Doxorubicin (Positive Control)Cancer Cell Line A0.5
This compoundNormal Cell Line B>50

Part 3: Probing the Mechanism of Action

To provide a more definitive link between target kinase inhibition and the observed cellular effects, it is crucial to investigate the downstream signaling pathways.

Signaling Pathway Analysis

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phosphorylation TF Transcription Factor Substrate->TF GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp Inhibitor 4-Chloro-2-methyl-6- pyrrolidin-1-yl-pyrimidine Inhibitor->KinaseX

Caption: Hypothesized signaling pathway modulated by the test compound.

Step-by-Step Protocol: Western Blot for Phospho-Protein Levels
  • Cell Lysis:

    • Treat cells with the compound at its EC50 concentration for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

    • Compare the levels of the phosphorylated substrate in treated versus untreated cells.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the bioactivity of this compound. By systematically progressing from in vitro target engagement to cellular functional assays and mechanistic studies, researchers can build a comprehensive data package that robustly characterizes the compound's therapeutic potential. The provided protocols and experimental rationale are intended to be a starting point, adaptable to the specific research questions and resources available.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, a key scaffold in modern medicinal chemistry. We will dissect the molecule to understand how each component contributes to its biological activity, drawing comparisons with structurally related compounds and providing the context of experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile pyrimidine core for the design of novel therapeutics, particularly kinase inhibitors.

Introduction to the this compound Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in naturally occurring molecules like nucleic acid bases and vitamin B1[1]. Its derivatives are a rich source of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The compound this compound is a trisubstituted pyrimidine that has garnered significant interest as a synthetic intermediate and a core structural motif for developing potent kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.

The subject molecule serves as an excellent starting point for building SAR to design compounds that can, for instance, inhibit the asexual blood and liver stages of the Plasmodium falciparum parasite by targeting essential plasmodial kinases like PfGSK3 and PfPK6.[2] Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Privileged Pyrimidine Core

The pyrimidine nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets through various non-covalent interactions. The nitrogen atoms in the ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions with aromatic residues in protein binding pockets. The substituents on the pyrimidine ring provide opportunities for fine-tuning the molecule's steric and electronic properties to achieve desired biological effects.

Visualizing the Core Scaffold

To better understand the structure-activity relationships, let's visualize the core molecule and the key positions for substitution.

Caption: Chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core ring.[1] We will now dissect the SAR of our lead molecule by examining the key substitution points: position 4 (Chloro), position 6 (Pyrrolidinyl), and position 2 (Methyl).

The chlorine atom at position 4 is a critical feature. It serves two primary roles:

  • A Key Synthetic Handle: The chloro group is an excellent leaving group, making it a versatile point for synthetic elaboration through nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the introduction of a wide variety of substituents, such as amines, to explore the chemical space and optimize biological activity.[4] For example, the synthesis of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines involves the reaction of a 4-chloro-pyrrolo[2,3-d]pyrimidine with an appropriate aniline.[4]

  • Direct Contribution to Activity and Covalent Inhibition: The electronegative chlorine atom influences the electronic properties of the pyrimidine ring. In some cases, a chloro-pyrimidine can act as a covalent inhibitor. For instance, a series of 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain of MSK1, where the chloro group at the 2-position is displaced by a cysteine residue (Cys440) in the enzyme's active site.[5] While our lead molecule has the chloro group at position 4, this highlights the potential reactivity of chloropyrimidines in a biological context. Deletion of the chloro-atom in the MSK1 inhibitor series led to a nearly 100-fold reduction in activity, underscoring its importance.[5]

The pyrrolidine ring at position 6 is a common feature in many biologically active molecules and contributes significantly to the overall properties of the compound.

  • Solubility and Physicochemical Properties: The saturated heterocyclic nature of the pyrrolidine ring can improve the aqueous solubility of the parent molecule compared to a more lipophilic aromatic substituent. This is a crucial parameter for drug development.

  • Conformational Rigidity and Binding Interactions: The five-membered ring of pyrrolidine has a degree of conformational rigidity that can be advantageous for binding to a protein target. The nitrogen atom can act as a hydrogen bond acceptor, and the carbon atoms can engage in van der Waals interactions. SAR studies on pyrrolidine derivatives as neuraminidase inhibitors have shown that substitutions on the pyrrolidine ring can significantly impact inhibitory potency.[6]

  • Comparison with Other Substituents: In a study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, replacing a morpholine substituent with a pyrrolidine ring resulted in a nearly 4-fold increase in potency.[7] This suggests that the specific size, shape, and electronic properties of the pyrrolidine ring can be more favorable for binding to certain targets compared to other cyclic amines.

The methyl group at position 2 is the smallest alkyl group and can influence the molecule's properties in several ways:

  • Steric Effects: The methyl group can provide a steric anchor to orient the molecule within a binding pocket. Its small size is often well-tolerated.

  • Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions with nonpolar residues in the active site of a kinase, contributing to the overall binding affinity.

  • Comparison with Other Substituents: In the development of MSK1 inhibitors, replacing a chloro group at the 2-position with a methyl group resulted in minimal or no activity, indicating that for that specific target, an electrophilic or halogen-bonding group was preferred over a small alkyl group.[5] This highlights the target-dependent nature of SAR.

Visualizing the SAR

The following diagram illustrates the key functional groups and their potential roles in biological activity.

SAR compound This compound 4-Chloro 2-Methyl 6-Pyrrolidinyl chloro_role Role of 4-Chloro - Synthetic Handle (SNAr) - Covalent Inhibition Potential - Electronic Effects compound:f1->chloro_role methyl_role Role of 2-Methyl - Steric Anchor - Hydrophobic Interactions compound:f2->methyl_role pyrrolidine_role Role of 6-Pyrrolidinyl - Solubility - Conformational Rigidity - H-bond Acceptor - Favorable vs. Morpholine compound:f3->pyrrolidine_role

Caption: Key structure-activity relationships of the pyrimidine scaffold.

Comparative Analysis with Structurally Related Kinase Inhibitors

To provide a clearer picture of the SAR, the following table compares our lead compound with other pyrimidine-based kinase inhibitors, highlighting the impact of substituent changes on biological activity.

Compound/ScaffoldR2 SubstituentR4 SubstituentR6 SubstituentTarget Kinase(s)Key SAR InsightsReference
Lead Compound -CH₃-Cl-PyrrolidinylPfGSK3, PfPK6 (putative)Serves as a versatile core scaffold for inhibitor design.[2]
Aurora Kinase Inhibitor (Cmpd 13) -(S)-pyrrolidin-3-yl-amino-methanone-(4-chloro-2-fluorophenyl)-4-ethylpiperazin-1-yl-5-methyl-1H-pyrazol-3-yl-aminoAurora ADemonstrates the utility of a pyrrolidine moiety at R2 and highlights the importance of halogen substitutions on appended groups for potency.[3][8]
MSK1 Inhibitor (Cmpd 1) -Cl-Aryl Amine-ClMSK1The 2-chloro group is crucial for covalent modification of a cysteine residue. Replacing it with a methyl group abolishes activity.[5]
NAPE-PLD Inhibitor (Analog of LEI-401) -(S)-3-phenylpiperidin-1-yl-Pyrimidine-4-carboxamide-(S)-3-hydroxypyrrolidin-1-ylNAPE-PLDA hydroxylated pyrrolidine at R6 enhances potency and improves lipophilicity compared to a morpholine group.[7]
VEGFR-2 Inhibitor (Cmpd 10) -NH₂-2-fluoro-4-chloro anilino-(1-naphthyl)methyl (on pyrrolo[2,3-d]pyrimidine core)VEGFR-2Shows that bulky aromatic groups at R6 and specific anilino substitutions at R4 can confer high potency.[4]
Experimental Protocols: A Representative Kinase Inhibition Assay

To experimentally validate the SAR of newly synthesized analogs, a robust and reliable kinase inhibition assay is essential. Below is a generalized, step-by-step protocol for an in vitro kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • 384-well assay plates

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid interference.

  • Assay Reaction Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the test compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the kinase to all wells except the negative controls.

    • Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction:

    • Initiate the phosphorylation reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure competitive inhibitors can be accurately assessed.

    • Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • Detection of Kinase Activity:

    • Stop the kinase reaction. The method for stopping and detection will depend on the assay format:

      • ADP-Glo™: Add the ADP-Glo™ reagent to deplete the remaining ATP. Then, add the kinase detection reagent to convert the ADP generated into a luminescent signal.

      • Z'-LYTE™: This fluorescence-based assay uses a FRET peptide substrate. Development reagent is added, which selectively cleaves the unphosphorylated peptide, disrupting FRET.

      • Radiolabeled Assay: Stop the reaction by adding a quench solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash away the unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Measure the signal (luminescence, fluorescence, or radioactivity) for each well using a plate reader.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Experimental Workflow Diagram

G cluster_workflow Kinase Inhibition Assay Workflow prep 1. Compound Dilution (Serial dilution in DMSO, then buffer) setup 2. Assay Plate Setup (Add buffer, compound, and kinase) prep->setup preinc 3. Pre-incubation (Allow kinase-inhibitor binding) setup->preinc init 4. Initiate Reaction (Add ATP/Substrate mix) preinc->init inc 5. Reaction Incubation (e.g., 60 min at 30°C) init->inc detect 6. Stop & Detect (Add detection reagent) inc->detect read 7. Read Plate (Luminescence/Fluorescence/etc.) detect->read analyze 8. Data Analysis (Normalize data, plot curve, calculate IC50) read->analyze

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship is dictated by the interplay of its three substituents. The 4-chloro position offers a crucial handle for synthetic diversification and can be directly involved in binding. The 6-pyrrolidinyl group often enhances potency and improves physicochemical properties compared to other cyclic amines. The 2-methyl group provides a point for hydrophobic interactions and steric control. By systematically modifying these positions and comparing the biological activity of the resulting analogs, as demonstrated in the comparative analysis, researchers can rationally design novel compounds with improved therapeutic potential. The provided experimental protocol offers a robust framework for evaluating these compounds and furthering our understanding of their SAR.

References

The Versatile Scaffold: A Comparative Guide to the In Vitro and In Vivo Performance of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the electron-withdrawing chlorine atom, the electron-donating methyl group, and the versatile pyrrolidine ring, make it a valuable building block for the development of novel therapeutics. While direct in vitro and in vivo studies on this specific molecule are not extensively documented in publicly available literature, a wealth of research on its close analogues has revealed its potential across diverse therapeutic areas. This guide provides a comparative analysis of the performance of these analogues, offering insights into the structure-activity relationships (SAR) and the experimental data that underscore their potential as antimalarial, anticancer, and anti-inflammatory agents.

Antimalarial Potential: Targeting Plasmodial Kinases

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. One promising strategy is the targeting of essential plasmodial kinases, such as PfGSK3 and PfPK6, which play crucial roles in the parasite's life cycle. The trisubstituted pyrimidine scaffold has emerged as a promising starting point for the development of dual inhibitors of these kinases.

A study on 2,4,5-trisubstituted pyrimidines identified compounds with potent dual inhibitory activity against PfGSK3 and PfPK6, coupled with antiplasmodial activity in the nanomolar range[1]. These findings highlight the potential of pyrimidine derivatives in the fight against malaria.

Comparative In Vitro Activity of Pyrimidine Analogues as Antimalarials
CompoundPfGSK3 IC50 (nM)PfPK6 IC50 (nM)P. falciparum 3D7 EC50 (nM)Reference
23d 17211552 ± 37[1]
23e 9781400 ± 13[1]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

The data indicates that subtle structural modifications can significantly impact the potency and selectivity of these compounds against the target kinases and the parasite itself.

Anticancer Activity: Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers where p53 is not mutated, its function is often inhibited by the murine double minute 2 (MDM2) oncoprotein. Disrupting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce tumor cell death. Spirooxindole-pyrrolidine derivatives have been extensively investigated as potent and selective MDM2 inhibitors.[2][3][4][5][6][7]

One such derivative, BI-0252, has demonstrated significant in vivo efficacy in a xenograft model of human osteosarcoma (SJSA-1), which expresses wild-type p53 and amplified MDM2.[2]

In Vitro and In Vivo Performance of a Spirooxindole-Pyrrolidine MDM2 Inhibitor
CompoundMDM2 Binding Affinity (IC50, nM)Cell Proliferation (SJSA-1, IC50, nM)In Vivo Efficacy (SJSA-1 Xenograft)Reference
BI-0252 1.4130Significant tumor growth inhibition[2]

These results underscore the potential of pyrrolidine-containing scaffolds in the development of potent, orally active anticancer agents that target the MDM2-p53 pathway.

MDM2-p53 Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus cluster_drug Therapeutic Intervention Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 stabilizes MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 targets for degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest MDM2_inhibitor MDM2 Inhibitor (e.g., BI-0252) MDM2_inhibitor->MDM2 inhibits

Caption: The MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.

Anti-Neuroinflammatory Potential: Targeting Key Inflammatory Enzymes

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical mediators of the inflammatory cascade, producing pro-inflammatory prostaglandins and leukotrienes. Additionally, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for Alzheimer's disease.

A study exploring pyrimidine and pyrrolidine cores for targeting enzymes associated with neuroinflammation and cholinergic deficit in Alzheimer's disease identified several potent multi-target inhibitors.[8][9][10]

Comparative In Vitro and In Vivo Anti-Inflammatory Activity
CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)AChE IC50 (µM)BChE IC50 (µM)In Vivo Anti-inflammatory (% Inhibition of Edema)Reference
27 0.090.860.110.23-[8][9][10]
31 0.080.730.090.19-[8][9][10]
36 0.131.120.0230.0468.4[8][9][10]
46 0.110.980.0020.0172.8[8][9][10]
Celecoxib (Ref) 0.05---75.3[8][9][10]

The data reveals that hybrid molecules containing pyrimidine and pyrrolidine scaffolds can exhibit potent, multi-target activity against key enzymes in neuroinflammation and cholinergic pathways, with in vivo efficacy comparable to the standard drug celecoxib.[8][9][10]

Arachidonic Acid Cascade in Neuroinflammation

Arachidonic_Acid_Cascade cluster_inhibitors Inhibitors Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGH2) COX->PGs LTs Leukotrienes (LTA4) LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation COX_inhibitor COX Inhibitors (e.g., Celecoxib, Pyrimidine derivatives) COX_inhibitor->COX LOX_inhibitor LOX Inhibitors (e.g., Pyrimidine-pyrrolidine hybrids) LOX_inhibitor->LOX

Caption: The arachidonic acid cascade and the targets of anti-inflammatory drugs.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common fluorescence-based method for determining the inhibitory activity of a compound against a target kinase.[11]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare ATP and substrate (e.g., a biotinylated peptide) solutions in kinase buffer.

    • Prepare the kinase enzyme solution in kinase buffer.

  • Assay Procedure:

    • Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Add 4 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the percentage of inhibition for each compound concentration relative to the controls (no enzyme and no inhibitor).

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][12][13]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[5][14][15][16]

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., SJSA-1) to 80-90% confluency.

    • Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Animal Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound (e.g., BI-0252) and vehicle control to the respective groups via the desired route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • At the end of the study, calculate the mean tumor volume for each group.

    • Determine the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Carrageenan-Induced Paw Edema Model in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[8][9]

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize male Wistar rats for at least one week.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Administer the test compound, vehicle control, or a positive control (e.g., indomethacin) orally one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, with its analogues demonstrating significant potential in diverse therapeutic areas. The comparative data presented in this guide, drawn from studies on structurally related compounds, highlights the versatility of this chemical motif. Further exploration and optimization of this scaffold, guided by the structure-activity relationships revealed in these studies, hold great promise for the development of novel and effective therapies for malaria, cancer, and neuroinflammatory diseases.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Rise of Pyrimidine Inhibitors

Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to survival and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. Within the arsenal of targeted therapies, small molecule kinase inhibitors have revolutionized treatment paradigms.

A particularly successful and versatile chemical scaffold in this domain is the pyrimidine ring.[1] This heterocyclic structure is a bioisostere of the adenine base in ATP, the universal phosphate donor for all kinase reactions.[2][3] This mimicry allows pyrimidine-based inhibitors to effectively compete with ATP for binding within the kinase's active site, specifically at a conserved "hinge region," thereby blocking downstream signaling. To date, numerous FDA-approved kinase inhibitors incorporate a pyrimidine core, highlighting its significance in medicinal chemistry.[4][5]

This guide provides a comparative analysis of key pyrimidine-based kinase inhibitors, delving into their mechanisms of action, the evolution of their design to overcome therapeutic resistance, and the robust experimental workflows required for their preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of therapeutics.

The Pyrimidine Scaffold: A Privileged Hinge-Binding Motif

The efficacy of pyrimidine-based inhibitors stems from their ability to form critical hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further interactions that dictate potency and selectivity.

The diagram below illustrates this fundamental mechanism. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP. This core binding motif is the foundation upon which medicinal chemists build, adding various side chains to exploit specific features of the target kinase, thereby achieving selectivity and potency.[2][3]

Caption: Pyrimidine core forming hydrogen bonds with the kinase hinge region.

Comparative Analysis of Key Pyrimidine-Based Kinase Inhibitors

To illustrate the versatility and evolution of this scaffold, we will compare inhibitors targeting three distinct and highly significant kinase families: EGFR, BCR-ABL, and JAK.

EGFR Inhibitors: The Evolution from Gefitinib to Osimertinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose activating mutations are a key driver in non-small cell lung cancer (NSCLC).[6]

  • Gefitinib (1st Generation): A quinazoline-based inhibitor (a fused pyrimidine system), Gefitinib was a pioneering therapy for NSCLC patients with EGFR mutations (e.g., exon 19 deletions, L858R). It acts as a reversible, ATP-competitive inhibitor.[7][8] However, its efficacy is often limited by the emergence of a "gatekeeper" resistance mutation, T790M.[7]

  • Osimertinib (3rd Generation): Developed specifically to overcome Gefitinib resistance, Osimertinib is a pyrimidine-based inhibitor that features a reactive acrylamide group. This group allows it to form an irreversible, covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR.[9] This irreversible binding provides sustained inhibition and high potency against both the initial sensitizing mutations and the T790M resistance mutation.[7][9] Furthermore, Osimertinib was designed to be more selective for mutant EGFR over wild-type, leading to a better safety profile.[7]

The evolution from a reversible to an irreversible covalent inhibitor demonstrates a key strategy in modern drug design to combat acquired resistance.

BCR-ABL Inhibitors: Imatinib vs. Dasatinib

The fusion protein BCR-ABL, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).

  • Imatinib: While often classified as a phenylaminopyrimidine, Imatinib's core structure established the paradigm for ATP-competitive inhibition of BCR-ABL. It stabilizes the inactive conformation of the ABL kinase domain. Resistance frequently develops through mutations in the kinase domain that prevent Imatinib from binding effectively.[10]

  • Dasatinib: A second-generation inhibitor, Dasatinib is significantly more potent than Imatinib (over 300-fold against native BCR-ABL in vitro) and binds to both the active and inactive conformations of the ABL kinase.[10][11] This broader binding profile allows it to overcome most Imatinib-resistant mutations (with the notable exception of T315I).[11] Unlike the highly selective Imatinib, Dasatinib is a multi-targeted inhibitor, also potently inhibiting SRC family kinases.[10] Clinical studies have shown that Dasatinib can achieve higher and faster rates of molecular response compared to Imatinib in newly diagnosed CML patients.[12][13]

JAK Inhibitors: The Case of Ruxolitinib

The Janus kinases (JAKs) are non-receptor tyrosine kinases essential for signaling from cytokine receptors, playing a central role in hematopoiesis and immune function.[14][15]

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, Ruxolitinib utilizes a pyrazolopyrimidine scaffold.[2][16] By blocking JAK1 and JAK2, Ruxolitinib disrupts the JAK-STAT signaling pathway, which is often hyperactivated in myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[14][17] This inhibition reduces myeloproliferation and suppresses pro-inflammatory cytokine levels, alleviating symptoms like splenomegaly.[14][15] Ruxolitinib's design showcases the adaptability of the pyrimidine scaffold to target non-receptor tyrosine kinases involved in inflammatory and hematological disorders.

Quantitative Data Summary

The following table summarizes key comparative data for the discussed inhibitors. IC50 (half-maximal inhibitory concentration) is a measure of inhibitor potency, with lower values indicating greater potency.

InhibitorPrimary Target(s)MechanismRepresentative IC50 (Biochemical)Key Clinical Indication(s)
Gefitinib EGFR (mutant)Reversible, ATP-competitive~10-40 nM (mutant EGFR)[18]NSCLC (EGFR mutation)
Osimertinib EGFR (mutant, T790M)Irreversible, Covalent~1-15 nM (mutant & T790M EGFR)[18]NSCLC (EGFR mutation, T790M)
Imatinib BCR-ABL, c-KIT, PDGFRReversible, ATP-competitive~250-400 nM (v-Abl)CML, GIST
Dasatinib BCR-ABL, SRC familyReversible, ATP-competitive<1 nM (BCR-ABL)[10]CML (front-line & resistant)
Ruxolitinib JAK1, JAK2Reversible, ATP-competitive~3 nM (JAK1/JAK2)[16]Myelofibrosis, Polycythemia Vera

Experimental Workflows for Inhibitor Evaluation

A rigorous, multi-step experimental approach is essential to characterize and compare kinase inhibitors. The process validates an inhibitor's potency, cellular activity, and mechanism of action.

Caption: A typical experimental workflow for kinase inhibitor characterization.

Protocol 1: Biochemical Kinase Activity Assay

Causality & Rationale: This is the foundational experiment to determine the direct inhibitory effect of a compound on a purified kinase enzyme.[19] By measuring the inhibitor's ability to block the phosphorylation of a substrate in a cell-free system, we can calculate a precise IC50 value.[20] This isolates the inhibitor-enzyme interaction from any cellular complexities like membrane permeability or off-target effects. We will use the ADP-Glo™ Kinase Assay as an example, which quantifies kinase activity by measuring the amount of ADP produced.[21]

Step-by-Step Methodology (ADP-Glo™ Assay):

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute these into the appropriate kinase assay buffer. Final concentrations should span a range appropriate for the expected potency (e.g., 10 µM to 0.5 nM). Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control.

  • Add a solution containing the purified target kinase enzyme and a suitable peptide substrate.

  • Initiate Reaction: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[19]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Protocol 2: Cellular Viability Assay

Causality & Rationale: After confirming direct enzyme inhibition, the next critical step is to assess the inhibitor's effect in a biologically relevant context. A cell viability assay measures the compound's ability to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.[21] This demonstrates that the inhibitor can enter the cells, engage its target, and elicit a functional downstream effect. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolic activity and viability, is a robust and widely used method.[22][23][24]

Step-by-Step Methodology (CellTiter-Glo® Assay):

  • Cell Plating: Seed cells (e.g., an EGFR-mutant NSCLC cell line for an EGFR inhibitor) into an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Replace the existing medium in the wells with the medium containing the various inhibitor concentrations or a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[25][26]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[25][26]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25][26]

  • Data Acquisition: Measure the luminescence on a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Target Engagement & Pathway Modulation (Western Blotting)

Causality & Rationale: This experiment provides direct evidence that the inhibitor is hitting its intended target within the cell and blocking its signaling function. The most common method is to measure the phosphorylation state of the target kinase and a key downstream substrate via Western blot. A potent and specific inhibitor should decrease the phosphorylation of its target kinase (autophosphorylation) and downstream effectors in a dose-dependent manner, without affecting the total protein levels. This validates the mechanism of action proposed by the biochemical and cellular viability data.

Step-by-Step Methodology (Phospho-Protein Western Blot):

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach. Starve the cells (if necessary to reduce basal signaling) and then stimulate with a growth factor (e.g., EGF for EGFR) in the presence of varying concentrations of the kinase inhibitor for a short period (e.g., 15-60 minutes).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer. Bovine Serum Albumin (BSA) is preferred over milk for phospho-protein detection to avoid background from casein, a phosphoprotein.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-Phospho-EGFR).

    • Wash the membrane thoroughly with a wash buffer (e.g., TBST).[27]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects the total amount of the target kinase (e.g., anti-Total-EGFR).

Conclusion and Future Directions

The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, providing a robust and adaptable framework for targeting a wide array of kinases implicated in human disease. The comparative analysis of inhibitors like Gefitinib, Osimertinib, Dasatinib, and Ruxolitinib reveals a clear trajectory of rational drug design: from initial ATP-competitive molecules to next-generation compounds engineered to overcome resistance, improve selectivity, and target novel kinase families.

The future of pyrimidine-based inhibitor development will likely focus on several key areas:

  • Targeting Novel Kinase Conformations: Designing inhibitors that bind to inactive (DFG-out) or allosteric sites to achieve greater selectivity.[28]

  • Dual-Target Inhibitors: Creating single molecules that can inhibit multiple nodes in a cancer signaling network to prevent escape via pathway redundancy.[29]

  • Overcoming New Resistance Mechanisms: As even third-generation inhibitors face acquired resistance, ongoing efforts are required to understand and target these new mutations.[30]

A rigorous and logical experimental workflow, from biochemical potency to cellular mechanism of action, remains the bedrock of this discovery process. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can effectively characterize and advance the next generation of pyrimidine-based kinase inhibitors.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is the foundation of reproducible results, biological efficacy, and downstream success. The compound 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, a key building block in medicinal chemistry, is no exception.[1] Impurities, even at trace levels, can arise from starting materials, side reactions, or degradation and can significantly impact subsequent synthetic steps and biological assays.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of this compound. We move beyond simple protocols to explain the causality behind methodological choices, empowering you to build a robust, self-validating system for quality control.

Understanding the Target Molecule and Potential Impurities

Before selecting an analytical method, it is crucial to understand the physicochemical properties of the target compound and anticipate potential impurities based on its synthetic route.

Target Compound: this compound

  • Molecular Formula: C₉H₁₂ClN₃[1][2]

  • Molecular Weight: 197.66 g/mol [2]

A common synthetic pathway involves the nucleophilic substitution of a dichloropyrimidine, such as 2,4-dichloro-6-methylpyrimidine, with pyrrolidine.[3][4][5] This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2,4-dichloro-6-methylpyrimidine or excess pyrrolidine.

  • Regioisomers: The formation of the undesired isomer, 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine.

  • Over-reaction Products: Di-substituted species like 2,4-di(pyrrolidin-1-yl)-6-methylpyrimidine.

  • Hydrolysis Products: The chloro group can be hydrolyzed to a hydroxyl group, forming 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol, particularly if exposed to moisture.

  • Residual Solvents: Solvents used during the reaction and purification, such as methanol or ethyl acetate, may be present.[6]

A comprehensive purity assessment, therefore, requires a multi-technique approach to detect this diverse range of potential contaminants.

Comparative Analysis of Core Analytical Techniques

No single analytical technique is sufficient for a complete purity profile. We will compare the three most critical and complementary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Primary Application Type of Quantitation Key Strengths Inherent Limitations
HPLC-UV Quantifying non-volatile organic impurities (starting materials, isomers, by-products).Relative (% Area)High resolution and sensitivity for UV-active compounds; robust and reproducible.[7][8][9]May not detect non-UV-active or volatile impurities; co-elution can mask impurities.
GC-MS Identifying and quantifying volatile impurities (residual solvents). Confirms molecular weight.Relative (% Area) or Quantitative with standardsExcellent for separating volatile compounds; provides structural information from mass spectra.[10]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
¹H NMR Absolute structural confirmation and quantification (qNMR) of the main component and visible impurities.Absolute (qNMR)Provides unambiguous structural data; can quantify without a specific reference standard for each impurity.[11][12][13]Lower sensitivity than chromatographic methods; signal overlap can complicate analysis.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

The Rationale: Reversed-phase HPLC is the cornerstone of purity analysis for compounds like our target pyrimidine derivative. It excels at separating molecules based on their polarity. The non-polar stationary phase (typically C18) retains the analyte and its structurally similar impurities, which are then eluted by a polar mobile phase. This allows for the precise quantification of non-volatile organic impurities.[9]

Workflow for HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) s3 Dissolve in Diluent (e.g., 50:50 ACN/Water) s1->s3 s2 Accurately weigh sample (~1 mg/mL) s2->s3 a1 Equilibrate HPLC System with C18 Column s3->a1 Load into Autosampler a2 Inject Sample a1->a2 a3 Run Gradient Elution a2->a3 a4 Detect at UV Wavelength (e.g., 275 nm) a3->a4 d1 Integrate Chromatogram Peaks a4->d1 Send data to software d2 Calculate % Area Purity: (Area_Main / Area_Total) * 100 d1->d2 d3 Identify Impurities (by relative retention time) d1->d3

Caption: A standard workflow for HPLC-UV purity assessment.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

    • Sample Diluent: 50:50 Acetonitrile/Water

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1.0 mg/mL in the sample diluent.

    • Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 275 nm[14]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Trustworthiness Check: The method is self-validating if a blank injection (diluent only) shows no interfering peaks and if the main peak is symmetrical. Spiking the sample with anticipated impurities can confirm the method's separating power.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

The Rationale: While HPLC is excellent for non-volatile impurities, it is blind to residual solvents from the synthesis. GC-MS is the ideal complementary technique. GC separates volatile compounds in the gas phase, and the mass spectrometer provides two critical pieces of information: the molecular weight of the parent compound from the molecular ion peak and a unique fragmentation pattern that serves as a structural fingerprint.[10][15]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) s2 Transfer to GC vial s1->s2 a1 Inject into GC Inlet s2->a1 Load into Autosampler a2 Separate volatiles via Temperature Program a1->a2 a3 Ionize Eluted Compounds (Electron Impact) a2->a3 a4 Detect Ions in Mass Spec a3->a4 d1 Analyze Total Ion Chromatogram (TIC) for residual solvent peaks a4->d1 Generate TIC d2 Analyze Mass Spectrum of Main Peak a4->d2 Generate Mass Spectra d3 Confirm Molecular Ion (m/z ≈ 197) and Fragmentation Pattern d2->d3

Caption: Workflow for GC-MS analysis of volatile impurities.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: A GC-MS system with a standard capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents:

    • Dichloromethane (GC Grade)

    • Helium (Carrier Gas)

  • Sample Preparation:

    • Prepare a solution of the compound at approximately 1-2 mg/mL in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 3 minutes (for solvent elution)

      • Ramp: 15 °C/min to 280 °C

      • Hold: Hold at 280 °C for 5 minutes

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Impact, 70 eV)

    • Scan Range: 35 - 400 m/z

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for peaks at early retention times, which correspond to residual solvents.

    • Obtain the mass spectrum for the main analyte peak.

    • Trustworthiness Check: The molecular ion peak should be visible at m/z 197/199, corresponding to the chlorine isotopes ([M]+ and [M+2]+ in an approximate 3:1 ratio). The fragmentation pattern should be consistent with the structure.

Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy

The Rationale: While chromatography provides relative purity, qNMR provides an absolute assessment of purity against a certified internal standard. It is a mass-based technique that relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons it represents. By comparing the integral of a known proton signal from the analyte to that of a high-purity internal standard of known mass, we can calculate a highly accurate, unbiased purity value.[13]

Workflow for qNMR Purity Assessment

cluster_prep Precise Sample Preparation cluster_analysis NMR Spectrum Acquisition cluster_data Purity Calculation s1 Accurately weigh Analyte (Wt_A) s3 Dissolve both in Deuterated Solvent (e.g., DMSO-d6) s1->s3 s2 Accurately weigh Internal Standard (Wt_Std) s2->s3 a1 Acquire 1H NMR Spectrum s3->a1 Transfer to NMR tube a2 Ensure long relaxation delay (d1 ≥ 5*T1) for accurate integration a1->a2 d1 Integrate a well-resolved Analyte peak (Int_A) and Standard peak (Int_Std) a2->d1 Process spectrum d2 Apply the qNMR Formula d1->d2 d3 Result: Absolute Purity (%) d2->d3

Caption: Workflow for absolute purity determination via qNMR.

Detailed Experimental Protocol: qNMR
  • Instrumentation: NMR Spectrometer (≥ 400 MHz).

  • Reagents:

    • Certified Internal Standard (IS): Maleic acid is a good choice as its two olefinic protons give a sharp singlet around 6.3 ppm in DMSO-d₆, which is unlikely to overlap with analyte signals.

    • Deuterated Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample (Wt_analyte).

    • Accurately weigh approximately 10-15 mg of the maleic acid internal standard (Wt_std).

    • Dissolve both weighed solids completely in ~0.7 mL of DMSO-d₆ in a vial before transferring to an NMR tube.

  • NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Crucial Parameter: Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Phase and baseline the spectrum carefully.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the pyrimidine ring proton or the methyl group protons). Note the integral value (Int_analyte) and the number of protons it represents (N_analyte).

    • Integrate the singlet from the maleic acid internal standard (Int_std). This signal represents 2 protons (N_std).

    • Purity Calculation: Purity (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (Wt_std / Wt_analyte) * Purity_std

      • MW_analyte: 197.66 g/mol

      • MW_std (Maleic Acid): 116.07 g/mol

      • Purity_std: Purity of the certified internal standard (e.g., 99.9+%)

Conclusion: An Integrated Strategy for Purity Validation

The assessment of purity for a critical synthetic intermediate like this compound demands a rigorous, multi-faceted approach. Relying on a single method provides an incomplete and potentially misleading picture.

  • HPLC serves as the primary tool for detecting and quantifying organic, non-volatile impurities.

  • GC-MS complements this by identifying residual solvents and confirming the compound's identity.

  • qNMR provides the final, authoritative confirmation with an absolute purity value, acting as an orthogonal check on the chromatographic results.

By integrating these three techniques, researchers can establish a self-validating system that ensures the quality, consistency, and reliability of their synthesized material, thereby safeguarding the integrity of their research and development pipeline.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Novel Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Introduction: The Pyrimidine Scaffold and the Quest for Selectivity

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of highly potent therapeutic agents, particularly protein kinase inhibitors.[1][2][3] These molecules often function by mimicking the adenine ring of ATP, allowing them to bind competitively to the kinase active site.[1][4] The subject of this guide, this compound, is a trisubstituted pyrimidine derivative that exemplifies this class.[5][6] While not extensively profiled in public literature, its structural alerts and the activity of closely related analogs suggest it holds potential as a kinase inhibitor. Research into similar 2,4,5-trisubstituted pyrimidines has identified potent, dual-target activity against essential Plasmodium falciparum kinases (PfGSK3 and PfPK6), highlighting its relevance in developing novel antimalarial therapies.[5]

However, the therapeutic success of any kinase inhibitor hinges not just on its potency against the intended target but critically on its selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Unintended inhibition of these "off-target" kinases can lead to a spectrum of adverse effects, from manageable side effects to severe toxicity, or even unexpected therapeutic benefits. Therefore, rigorous cross-reactivity profiling is not merely a characterization step but a foundational pillar of preclinical drug development.

This guide provides a framework for researchers and drug development professionals to approach the selectivity profiling of novel compounds like this compound. We will objectively compare methodologies, provide detailed experimental protocols for both biochemical and cellular assays, and offer insights into data interpretation.

Comparative Selectivity Analysis: Interpreting the Kinome Footprint

To understand a compound's specificity, its interaction with a broad panel of kinases must be quantified. This "kinome footprint" reveals the primary targets, secondary targets, and kinases that are not engaged. While a comprehensive dataset for this compound is not publicly available, we can illustrate the concept by comparing the profiles of two well-characterized inhibitors against a hypothetical profile for a novel pyrimidine compound.

The data is typically generated using a competitive binding assay, where results are expressed as "Percent of Control" (%Ctrl) or "Percent Inhibition". A lower %Ctrl value signifies stronger binding and greater inhibition.

Table 1: Comparative Kinome Selectivity Profiles

Kinase TargetHypothetical Pyrimidine Compound (%Ctrl @ 1µM)Sunitinib (%Ctrl @ 1µM)Dasatinib (%Ctrl @ 1µM)Kinase Family
VEGFR2 5 1 25TK
PDGFRβ 8 1 15TK
KIT 152 5 TK
ABL1 95450.1 TK
SRC 88350.5 TK
EPHB4 75603 TK
p38α 928512CMGC
GSK3β 457065CMGC
CDK2 989075CMGC

Data for Sunitinib and Dasatinib are illustrative, based on their known target profiles. TK = Tyrosine Kinase; CMGC = CDK, MAPK, GSK3, CLK family.

Interpretation Insights:

  • Hypothetical Compound: This profile suggests a potent and relatively selective inhibitor of VEGFR2 and PDGFRβ. The moderate activity against KIT and GSK3β represents key off-targets that would require further investigation to assess potential liabilities or polypharmacological advantages.

  • Sunitinib: A classic multi-kinase inhibitor, showing potent, low-single-digit %Ctrl values against multiple receptor tyrosine kinases (VEGFR, PDGFR, KIT). This broad-spectrum activity contributes to its clinical efficacy but also to its side-effect profile.

  • Dasatinib: Demonstrates extremely potent inhibition of ABL and SRC family kinases. While it is also a multi-kinase inhibitor, its "footprint" is distinct from Sunitinib, with potent activity against KIT and EPHB4, highlighting how different chemical scaffolds can achieve varied selectivity profiles.

This comparative analysis is the first step in building a rationale for a compound's mechanism of action and potential safety concerns.

Experimental Guide for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-pronged approach, moving from broad biochemical screening to validation in a physiological context.

Part A: Biochemical Kinome-Wide Selectivity Profiling

Large-scale kinase screening services, such as Eurofins' KINOMEscan® or Promega's ADP-Glo™ systems, provide a comprehensive overview of a compound's biochemical selectivity.[7][8][9] The following protocol outlines the principles of a competitive binding assay, which is a common format for these screens.[10][11]

The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the support, resulting in a low qPCR signal.[11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow of a competitive binding kinase assay.", shape=plaintext, fontsize=10];

  • Compound Preparation:

    • Solubilize the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Perform serial dilutions in DMSO to prepare working stocks. For a single-point screen, a concentration 100-fold higher than the final assay concentration is typically required.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the compound working stocks into a 384-well microplate. Include wells for a positive control (a known broad-spectrum inhibitor) and a negative control (DMSO vehicle).

  • Kinase/Ligand Incubation:

    • Add the kinase panel mixture to the assay plate. Each kinase is pre-mixed with the appropriate immobilized ligand beads. Commercial platforms offer panels ranging from dozens to over 480 kinases.[7][9]

    • Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing and Elution:

    • Wash the plates to remove unbound kinase and test compound. The immobilized ligand beads will retain any kinase that has successfully bound.

    • Elute the bound kinase from the beads.

  • Quantification by qPCR:

    • Transfer the eluate containing the DNA-tagged kinases to a qPCR plate.

    • Perform qPCR using primers specific to the DNA tags. The resulting amplification signal is proportional to the amount of kinase that was bound to the beads.

  • Data Analysis:

    • Normalize the qPCR signal from the compound-treated wells to the DMSO vehicle control wells.

    • Calculate the %Ctrl value: %Ctrl = (Signal_Compound / Signal_DMSO) * 100.

    • Visualize the data using tools like the TREEspot® visualization tool, which maps hits onto a kinome tree diagram, providing an intuitive view of selectivity.[9]

Part B: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

While biochemical assays are excellent for broad screening, they do not confirm that a compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in intact cells or tissues.[12][13][14]

CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a protein binds to its ligand (e.g., an inhibitor), its structure becomes more stable and resistant to heat-induced denaturation. By heating cell lysates to various temperatures, one can create a "melt curve." A target protein bound to an inhibitor will remain soluble at higher temperatures compared to the unbound protein, resulting in a measurable shift in its melt curve.[12][16]

dot graph { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="General workflow of the Cellular Thermal Shift Assay (CETSA).", shape=plaintext, fontsize=10];

  • Cell Culture and Treatment:

    • Culture the chosen cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

    • Harvest the cells, wash with PBS, and resuspend in fresh media.

    • Divide the cell suspension into two tubes: one for the test compound and one for the vehicle control (DMSO).

    • Add the compound to the desired final concentration (e.g., 10 µM) and incubate under physiological conditions (37°C, 5% CO₂) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the treated and vehicle cell suspensions into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and run a temperature gradient program (e.g., 40°C to 70°C in 3°C increments) for 3 minutes at each temperature.[12]

    • Immediately cool the tubes on ice for 3 minutes to halt denaturation.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the total protein concentration of all samples using a BCA or Bradford assay.

    • Analyze the abundance of the target protein in each sample using Western blotting with a specific antibody. Alternatively, more high-throughput methods like AlphaScreen® can be used.[14]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity (amount of soluble protein) as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement in the cellular context.

Conclusion

Evaluating the cross-reactivity of a novel chemical entity like this compound is a critical, data-driven process that underpins modern drug discovery. A purely biochemical approach, while essential for surveying the kinome landscape, is insufficient on its own. It must be complemented by cell-based target engagement assays, such as CETSA, to confirm that the compound interacts with its intended target under more physiologically relevant conditions. By integrating these methodologies, researchers can build a comprehensive selectivity profile, enabling informed decisions to advance potent, and more importantly, safe therapeutic candidates from the bench to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS No: 914349-69-2). As a chlorinated heterocyclic compound, this substance requires specialized disposal procedures to mitigate risks to personnel and the environment. The following procedures are grounded in established safety protocols and regulatory standards.

Hazard Assessment & Core Safety Principles

Understanding the hazard profile of a chemical is the foundation of its safe management. This compound is classified as an irritant.[1] Its primary hazards are not related to flammability or reactivity under standard laboratory conditions but to its effects upon direct contact.[1]

Causality of Hazards: The irritant nature of this compound stems from its chemical structure, which can interact with biological tissues. Upon combustion, chlorinated organic compounds can decompose into hazardous byproducts such as nitrogen oxides, carbon monoxide, and notably, hydrogen chloride gas, which is corrosive and toxic.[2] This thermal decomposition profile is the primary reason that controlled incineration is the mandated disposal route.

Summary of Hazard Information

Hazard Identification Classification & Details Source
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation. [1]
GHS Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1]
NFPA 704 Ratings Health: 2 (Intense or continued exposure could cause temporary incapacitation) Flammability: 1 (Must be preheated before ignition can occur) Instability: 0 (Normally stable) [1]

| HMIS III Ratings | Health: 2 (Moderate Hazard) Flammability: 1 (Slight Hazard) Physical Hazard: 0 (Minimal Hazard) |[1] |

Required Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable to prevent exposure during handling and disposal. The principle is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Use safety goggles with side-shields that conform to EN166 or NIOSH standards.[3]

  • Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[3] Always inspect gloves prior to use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, such as cleaning up a large spill, impervious clothing may be necessary.[3]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator is required.[3]

Spill Containment & Cleanup Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not inside a chemical fume hood, increase ventilation to the room if it is safe to do so.[5]

  • Assemble PPE: Before approaching the spill, don the full required PPE as described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a damp paper towel or use a spill kit with absorbent pads to prevent the generation of airborne dust.[4][5]

    • For Liquid Spills (in solution): Cover the spill with a liquid-binding absorbent material such as diatomite, sand, or a universal binder.[3][6] Do not use combustible materials like paper towels to absorb large quantities of solvent.

  • Collect the Waste: Carefully scoop the contained material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution, followed by a rinse.[5] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Standard Operating Procedure for Waste Disposal

The disposal of this compound is governed by its classification as a chlorinated organic compound. These compounds cannot be disposed of via sanitary sewer or standard landfill due to their potential for environmental persistence and toxicity.[7][8]

Principle of Segregation: The Critical First Step

Why Segregate? This compound must be categorized and collected as halogenated organic waste .[9][10] Co-mingling it with non-halogenated solvent waste streams prevents the potential for solvent recovery and recycling from the non-halogenated stream, thereby dramatically increasing the overall cost and environmental burden of disposal.[10]

Waste Collection & Containerization Protocol
  • Select the Correct Container: Use only designated, compatible hazardous waste containers, typically made of high-density polyethylene (HDPE).[9] Your institution's Environmental Health & Safety (EHS) department will provide appropriately labeled containers for halogenated waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents if it is a solution.

  • Collection of Waste:

    • Solid Waste: Collect pure, unadulterated solid waste in a dedicated container. Contaminated items such as gloves, weigh boats, and wipes should be collected in a separate, compatible container lined with a plastic bag and labeled as solid hazardous waste.

    • Liquid Waste (Solutions): Collect all solutions containing the compound in a designated liquid halogenated waste container.

  • Container Management:

    • Keep the waste container tightly sealed at all times, except when adding waste.[9]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9]

    • Store the container in a designated satellite accumulation area, which should be a secondary containment bin in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]

Final Disposal Pathway: Incineration

The definitive and required method for disposing of chlorinated organic waste is high-temperature incineration.[1][7]

The Chemistry of Disposal: This process utilizes a specialized incinerator equipped with an afterburner and a flue gas scrubber.[1] The high temperature breaks down the organic molecule into simpler components like carbon dioxide, nitrogen, and hydrogen chloride (HCl).[7] The scrubber is essential as it neutralizes the acidic HCl gas, preventing its release into the atmosphere and the formation of acid rain.[7][11]

Operational Steps:

  • Once the waste container is full (or the project is complete), contact your institution's EHS office to schedule a pickup.

  • EHS personnel will transport the waste to a licensed hazardous waste disposal facility.

  • The facility will perform the final disposal via controlled incineration, adhering to all local and federal regulations, such as those set by the Environmental Protection Agency (EPA).

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_management On-Site Management cluster_disposal Final Disposal cluster_end Disposal Workflow for this compound start Waste Generated (Solid, Liquid, or Contaminated PPE) collect_solid Collect in dedicated 'Halogenated Solid Waste' container start->collect_solid Solid or Contaminated Material collect_liquid Collect in dedicated 'Halogenated Liquid Waste' container start->collect_liquid Liquid/Solution seal Ensure container is tightly sealed & <90% full collect_solid->seal collect_liquid->seal store Store in designated Satellite Accumulation Area with secondary containment seal->store ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) store->ehs_pickup incineration Transfer to Licensed Facility for High-Temperature Incineration with Flue Gas Scrubbing ehs_pickup->incineration end Disposal Complete incineration->end

Caption: Decision workflow for handling and disposal.

References

A Senior Application Scientist's Guide to Handling 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. The compound 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS No. 914349-69-2) is a substituted pyrimidine with significant potential in synthetic chemistry. However, its handling requires a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Understanding the specific risks associated with a chemical is the foundational principle of laboratory safety. It dictates every subsequent action, from the selection of personal protective equipment (PPE) to the design of your experimental workflow. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.

The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact. The causality is clear: the chemical properties of this compound allow it to irritate the biological barriers it encounters. Therefore, our entire safety strategy is built around creating and maintaining robust barriers between the chemical and the researcher.

Hazard Classification GHS Category Hazard Statement Implication for Handling
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]Direct contact can lead to inflammation and irritation. Impermeable gloves and a lab coat are non-negotiable.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]Contact with eyes can cause significant, potentially lasting damage. Chemical splash goggles are mandatory.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]Inhaling dust or aerosols can irritate the respiratory tract. All handling of solids must be done in a ventilated enclosure.

Core Directive: Personal Protective Equipment (PPE) Protocol

Your PPE is your last line of defense. It must be selected correctly, inspected before every use, and worn consistently. The following table outlines the minimum required PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Standard Operating Procedure (SOP)
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2][3]Why: Protects against accidental splashes and airborne dust particles from reaching the eyes.[1] SOP: Goggles must be worn at all times when the chemical is being handled. For procedures with a higher risk of splashing, such as preparing solutions or transfers, supplement with a face shield.[2][4]
Hand Protection Chemically resistant nitrile or neoprene gloves.[2]Why: Prevents skin irritation upon contact.[1] SOP: Inspect gloves for any signs of degradation or puncture before use.[3][5] Don two pairs of gloves for added protection. Change gloves immediately if contamination is suspected, and always after a maximum of 30-60 minutes of use. Wash hands thoroughly after removing gloves.[1]
Body Protection A flame-retardant lab coat with long sleeves and knit cuffs.[2]Why: Protects skin on the arms and body from contact with the chemical. SOP: The lab coat must be fully buttoned. Ensure clothing worn underneath covers the legs (no shorts or skirts). Wear closed-toe shoes that fully cover the foot.[4]
Respiratory Protection Use in a certified chemical fume hood or other well-ventilated enclosure.[1][6]Why: Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[1] SOP: If engineering controls are not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A self-validating protocol anticipates risks at every stage. This workflow integrates safety measures directly into the experimental process, minimizing the potential for exposure.

Step 1: Preparation and Pre-Handling
  • Designate the Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.[1][7]

  • Assemble Materials: Ensure an eyewash station and safety shower are immediately accessible.[6][8] Have a chemical spill kit ready.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the primary container.

Step 2: Weighing and Transfer
  • Minimize Dust: When weighing the solid compound, perform the task within the fume hood. Use smooth, deliberate motions to avoid generating dust.

  • Use Appropriate Tools: Employ spatulas and weighing paper appropriate for the quantity being handled.

  • Secure Container: Keep the primary chemical container closed when not in use.[1][6]

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) after use.

  • Wipe Surfaces: Clean the work surface within the fume hood to remove any residual chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1][7]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Risk Assessment (Review SDS) B Designate Work Area (Fume Hood) A->B C Don Full PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Solid Inside Hood C->D Begin Experiment E Transfer to Reaction Vessel D->E F Decontaminate Equipment & Work Surface E->F End Experiment G Segregate Waste in Labeled Container F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

Emergency and Disposal Plans

Spill Response
  • Evacuate and Alert: Alert others in the immediate area. If the spill is large, evacuate the lab.

  • Contain: Stop the leak if it is safe to do so.[1]

  • Clean-up: For small spills, sweep or shovel the solid material into a suitable, labeled container for disposal.[1] Minimize dust generation during this process.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][6]

  • If in Eyes: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][6][7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][6][7]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice.[1][6]

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an authorized and licensed waste disposal contractor, often via incineration in a facility equipped with an afterburner and scrubber.[1] Do not dispose of it down the drain.[3][6]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.